Technical Documentation Center

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide
  • CAS: 923693-82-7

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Preclinical Pharmacokinetic Characterization of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

Abstract: The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic profiles. This whitepaper addresses the investigational compound N-[4-(aminocarbonothioyl)phenyl]cyclopropa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic profiles. This whitepaper addresses the investigational compound N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide, a molecule of interest for which public pharmacokinetic data is not currently available. In the absence of empirical data, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for the complete preclinical pharmacokinetic characterization of this compound. We will detail a logical, multi-stage approach encompassing physicochemical analysis, bioanalytical method development, a suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and a proposed in vivo pharmacokinetic study in a rodent model. The causality behind each experimental choice is explained, ensuring a scientifically rigorous and self-validating framework for investigation.

Introduction: Charting the Course for a Novel Molecule

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is a small molecule featuring several key structural motifs: a cyclopropane ring, a carboxamide linker, and a phenylthiourea group. The cyclopropane moiety is often incorporated into drug candidates to enhance metabolic stability or improve potency[1][2]. The thiourea scaffold is a privileged structure in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets and is present in a variety of therapeutic agents[3][4].

Understanding the ADME properties of a new chemical entity is a cornerstone of drug discovery and development, as these characteristics are critical determinants of a drug's efficacy and safety.[5][6] This guide provides a robust, albeit prospective, framework for elucidating the pharmacokinetic profile of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide, following industry best practices and regulatory expectations.[7][8][9]

Part 1: Foundational Assays and Bioanalytical Method Development

Before embarking on detailed ADME studies, two foundational elements must be established: understanding the compound's basic physicochemical properties and developing a reliable bioanalytical method for its quantification.

Physicochemical Characterization

Initial assessment of aqueous solubility and lipophilicity (LogP/LogD) is critical. These properties profoundly influence absorption and distribution and are essential for designing subsequent assays.

Bioanalytical Method Development: The Key to Accurate Measurement

A robust and validated bioanalytical method is paramount for all pharmacokinetic studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry standard for its sensitivity and selectivity.[10][11]

Experimental Protocol: LC-MS/MS Method Development

  • Analyte and Internal Standard (IS) Preparation:

    • Prepare stock solutions of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide and a suitable internal standard (e.g., a structurally similar, stable isotope-labeled version) in an organic solvent like DMSO or methanol.

  • Mass Spectrometry Tuning:

    • Infuse solutions of the analyte and IS into the mass spectrometer to optimize ion source parameters (e.g., spray voltage, gas flows) and mass transitions (precursor and product ions) for Multiple Reaction Monitoring (MRM) mode.[10] The goal is to find a stable, specific, and high-intensity signal.

  • Chromatographic Separation:

    • Begin with a standard C18 reversed-phase column and a simple gradient of water and acetonitrile with 0.1% formic acid.[12]

    • Adjust the gradient and mobile phase composition to achieve a retention time that avoids the initial solvent front and endogenous matrix components, ensuring a sharp, symmetrical peak shape.

  • Sample Preparation:

    • Develop a sample extraction procedure from the biological matrix (e.g., plasma). Options include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[13] PPT with acetonitrile is often a good starting point for its simplicity.

    • Assess extraction recovery and matrix effects to ensure the method is accurate and reproducible.[14]

  • Method Validation:

    • Once optimized, the method must be validated according to regulatory guidelines (e.g., ICH M10), assessing linearity, accuracy, precision, selectivity, and stability.[14][15]

cluster_0 LC-MS/MS Method Development Workflow Tune MS Mass Spectrometer Tuning (Optimize Transitions & Source) Develop LC Develop LC Method (Column, Mobile Phase, Gradient) Tune MS->Develop LC Define MRM Develop Extraction Develop Sample Extraction (PPT, LLE, or SPE) Develop LC->Develop Extraction Achieve Retention & Peak Shape Validate Full Method Validation (ICH M10 Guidelines) Develop Extraction->Validate Assess Recovery & Matrix Effects

Caption: Workflow for Bioanalytical Method Development.

Part 2: In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro ADME assays are crucial for early-stage drug development, offering high-throughput screening to identify potential liabilities and guide compound optimization.[6][16][17]

Absorption: Intestinal Permeability

The Caco-2 cell permeability assay is the gold standard for predicting human intestinal absorption.[18][19] These cells form a monolayer that mimics the intestinal epithelial barrier.[20]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment to ensure monolayer integrity.[20] A TEER value above 300 Ω·cm² is typically acceptable.[20]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (e.g., at 10 µM) to either the apical (A) or basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 120 minutes).

  • Quantification and Analysis:

    • Quantify the compound concentration in the collected samples using the validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).

    • The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to identify if the compound is a substrate of efflux transporters like P-glycoprotein.[19]

Parameter Description Interpretation
Papp (A-to-B) Apparent permeability from apical to basolateral side.High (>10 x 10⁻⁶ cm/s): High absorption expected. Low (<1 x 10⁻⁶ cm/s): Poor absorption expected.[20]
Efflux Ratio Ratio of basolateral-to-apical and apical-to-basolateral Papp values.>2 suggests the compound is a substrate for active efflux transporters.
Recovery Total amount of compound recovered from all chambers at the end of the study.Low recovery may indicate metabolism by Caco-2 cells or binding to the plate.

Table 1: Key Parameters from the Caco-2 Permeability Assay.

Distribution: Plasma Protein Binding (PPB)

The extent of a drug's binding to plasma proteins affects its distribution and the concentration of free (unbound) drug available to exert a therapeutic effect.[21] Equilibrium dialysis is considered the gold standard method.[21][22]

Experimental Protocol: Equilibrium Dialysis for PPB

  • Device Setup: Use a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.

  • Incubation:

    • Add plasma (human, rat) to one chamber and phosphate-buffered saline (PBS) to the other.

    • Spike the plasma with the test compound at a clinically relevant concentration.

    • Incubate the device at 37°C until equilibrium is reached (typically 4-24 hours).

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the compound in each sample using the LC-MS/MS method.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: Metabolic Stability

The liver microsomal stability assay is a common in vitro method to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[23][24] This provides an estimate of intrinsic clearance.[25]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Setup:

    • Prepare an incubation mixture containing liver microsomes (human and rat), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).

  • Reaction Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.[23]

  • Time Course Sampling: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).[25]

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[26]

  • Analysis:

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to determine the remaining parent compound concentration.

    • Include a "minus cofactor" control to check for non-NADPH-dependent degradation and positive controls (compounds with known metabolic rates) to ensure assay validity.[25]

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Parameter Formula Significance
Half-life (t½) 0.693 / kThe time it takes for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) (0.693 / t½) / (mg microsomal protein/mL)The rate of metabolism by liver enzymes, used to predict in vivo hepatic clearance.

Table 2: Data Derived from the Microsomal Stability Assay.

Part 3: In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, an in vivo study in an animal model is the next essential step.[27] The Sprague-Dawley rat is a commonly used species for initial pharmacokinetic studies.[28]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Dosing:

    • Use two groups of cannulated male Sprague-Dawley rats.

    • Administer the compound to the first group via intravenous (IV) bolus (e.g., 1 mg/kg) to determine clearance and volume of distribution.

    • Administer the compound to the second group via oral gavage (PO) (e.g., 10 mg/kg) to assess oral absorption and bioavailability.[29]

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma and store frozen at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples for the concentration of the parent drug using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

cluster_1 In Vivo Rat Pharmacokinetic Study Workflow Dosing Dosing (IV and PO Groups) Sampling Serial Blood Sampling Dosing->Sampling Over 24h Analysis Plasma Sample Analysis (LC-MS/MS) Sampling->Analysis Quantify Drug Concentration PK Calc Pharmacokinetic Parameter Calculation Analysis->PK Calc Generate Concentration-Time Profile

Caption: Workflow for a Rodent Pharmacokinetic Study.

Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
Elimination half-life.
CL Clearance (after IV dose).
Vd Volume of distribution (after IV dose).
F% Absolute oral bioavailability (AUC_PO / AUC_IV).

Table 3: Key In Vivo Pharmacokinetic Parameters.

Part 4: Predicted Metabolic Pathways

Based on the structure of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide, several metabolic pathways can be predicted.

  • Amide Hydrolysis: The carboxamide bond can be hydrolyzed by amidases (e.g., carboxylesterases) to form cyclopropanecarboxylic acid and 4-aminophenylthiourea.

  • Thiourea Metabolism: The thiourea moiety is susceptible to oxidation. S-oxidation by Cytochrome P450 (CYP) or Flavin-containing Monooxygenases (FMO) can lead to the formation of reactive intermediates. Desulfuration can also occur, converting the thiocarbonyl to a carbonyl, forming the corresponding urea analog.

  • Aromatic Hydroxylation: The phenyl ring can undergo CYP-mediated hydroxylation, typically at the positions ortho or meta to the existing substituents.

  • Phase II Conjugation: The hydroxylated metabolites or the primary amine (if formed via hydrolysis) can be further conjugated with glucuronic acid (via UGTs) or sulfate (via SULTs) to facilitate excretion.

The presence of the cyclopropyl group may render adjacent positions less susceptible to metabolism, potentially increasing the compound's metabolic stability.[1][2]

Parent N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide (Parent Compound) M1 Cyclopropanecarboxylic Acid + 4-Aminophenylthiourea (M1: Amide Hydrolysis) Parent->M1 Amidases M2 N-[4-(aminocarbonyl)phenyl]cyclopropanecarboxamide (M2: Desulfuration) Parent->M2 CYP/FMO M3 Hydroxylated Parent (M3: Aromatic Hydroxylation) Parent->M3 CYPs M4 Glucuronide/Sulfate Conjugate (M4: Phase II Conjugation) M3->M4 UGTs/SULTs

Caption: Predicted Metabolic Pathways.

Conclusion

This technical guide provides a comprehensive, structured approach for the preclinical pharmacokinetic evaluation of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide. By systematically conducting the outlined in vitro and in vivo studies, researchers can generate a robust data package to understand the compound's ADME properties. This information is indispensable for making informed decisions in the drug development process, guiding lead optimization, enabling human dose predictions, and forming the basis for regulatory submissions such as an Investigational New Drug (IND) application.[5][7]

References

  • BioAgilytix. Protein Binding Assays. [Link]

  • Caco2 assay protocol. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Tillement, J. P., et al. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed, 1978. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • European Medicines Agency. Pharmacokinetic studies in man - Scientific guideline. EMA, 2015. [Link]

  • Drug Target Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. 2019. [Link]

  • Evotec. Microsomal Stability. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. 2024. [Link]

  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. 2025. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • ResearchGate. Overview of the study's design. (A1) In vivo rat pharmacokinetic study... [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Symeres. In vitro ADME drug discovery services. [Link]

  • Evotec. Plasma Protein Binding Assay. [Link]

  • Creative Bioarray. 6 Easy Steps to Get Your In Vitro ADME Done. [Link]

  • Ginski, M., et al. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC, 2023. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. 2024. [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. 2021. [Link]

  • Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS. [Link]

  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • FDA. FDA Requirements for Preclinical Studies. [Link]

  • Hogg, S., et al. In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats. PMC, 2001. [Link]

  • Kuentz, M., et al. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI, 2022. [Link]

  • Wicha, S. G., et al. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. PMC, 2020. [Link]

  • Ashdin Publishing. Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. [Link]

  • European Medicines Agency. Non-clinical guidelines. EMA. [Link]

  • Iovine, V., et al. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC, 2021. [Link]

  • ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016. [Link]

  • FDA. Pharmacokinetics and Bioavailability. [Link]

  • ResearchGate. (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. 2025. [Link]

  • ResearchGate. Are the thiourea metabolites of levamisole (compounds 4 and 6)... [Link]

  • ECA Academy. EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. 2025. [Link]

  • AEMPS. Preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the European Union. 2019. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online, 2025. [Link]

  • Kim, D., et al. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. PubMed, 2015. [Link]

  • IntechOpen. Mechanistic Study on the Formation of Compounds from Thioureas. 2018. [Link]

  • ResearchGate. (PDF) Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. 2015. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI, 2025. [Link]

  • Basak, A., et al. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed, 2016. [Link]

  • GMP Pros. Preclinical vs Nonclinical: Key Differences Explained. 2025. [Link]

  • FDA. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. 2021. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

Abstract This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide. The target molecule incorporates two phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide. The target molecule incorporates two pharmacologically significant moieties: a cyclopropanecarboxamide, known for enhancing metabolic stability and providing structural rigidity, and an aromatic thioamide, a versatile functional group present in numerous biologically active compounds. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. We will explore the strategic rationale behind the selected synthetic route, present detailed, step-by-step experimental protocols, and discuss key process parameters. The guide emphasizes chemical causality, safety, and validation, grounding all claims in authoritative scientific literature.

Introduction: Strategic Importance of the Target Molecule

The rational design of novel chemical entities with therapeutic potential often involves the strategic combination of privileged structural motifs. N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is a prime example of such a design, merging the unique properties of the cyclopropane ring with the versatile chemistry of the thioamide group.

  • The Cyclopropane Moiety: The inclusion of a cyclopropane ring is a well-established strategy in medicinal chemistry to improve the pharmacological profile of a molecule.[1][2] Its rigid, three-dimensional structure can enforce a specific conformation favorable for binding to a biological target, while its unique electronic properties can influence molecular reactivity and lipophilicity. Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[2]

  • The Aromatic Thioamide Moiety: The thioamide functional group (–C(=S)NH₂) is a critical pharmacophore found in a wide range of therapeutic agents. It is a bioisostere of the amide group but possesses distinct electronic and steric properties, including enhanced hydrogen bonding capabilities and a different metabolic fate. This moiety is integral to compounds exhibiting antibacterial, antifungal, and anticancer activities.

This guide details a logical and efficient two-step synthesis designed for high yield and purity, proceeding through a stable and readily accessible intermediate.

Retrosynthetic Analysis and Strategy Selection

The synthesis of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide can be approached from two primary retrosynthetic disconnections, as illustrated below.

G cluster_routes Retrosynthetic Routes TM Target Molecule N-[4-(aminocarbonothioyl)phenyl] cyclopropanecarboxamide A_Disconnection Disconnection 1 TM->A_Disconnection Route A (Amide bond) B_Disconnection Disconnection 2 TM->B_Disconnection Route B (Thioamide formation) A_Precursors Precursors: - Cyclopropanecarbonyl chloride - 4-Aminothiobenzamide A_Disconnection->A_Precursors B_Precursors Precursors: - N-(4-cyanophenyl)cyclopropanecarboxamide B_Disconnection->B_Precursors B_Sub_Precursors Precursors: - Cyclopropanecarbonyl chloride - 4-Aminobenzonitrile B_Precursors->B_Sub_Precursors from

Caption: Retrosynthetic analysis of the target molecule.

  • Route A: This approach involves the disconnection of the amide bond, suggesting a direct acylation of 4-aminothiobenzamide with cyclopropanecarbonyl chloride. While seemingly direct, this route is contingent on the stability and commercial availability of 4-aminothiobenzamide. The presence of a free amino group and a thioamide in the same molecule can present challenges in terms of stability and potential side reactions during synthesis and storage.

  • Route B: This strategy prioritizes the formation of the robust amide bond first, followed by the construction of the thioamide functionality in the final step. This involves acylating 4-aminobenzonitrile with cyclopropanecarbonyl chloride to form the stable intermediate, N-(4-cyanophenyl)cyclopropanecarboxamide. The nitrile group is then converted to the primary thioamide. This route is selected for its superior control, reliance on stable and readily available starting materials, and use of well-documented, high-yielding transformations.

Detailed Synthesis Pathway

The selected synthetic strategy is a two-step process that ensures high purity and yield by building upon a stable, easily purified intermediate.

G A 4-Aminobenzonitrile C N-(4-cyanophenyl)cyclopropanecarboxamide (Intermediate) A->C Step 1: Acylation (Pyridine, DCM) B Cyclopropanecarbonyl Chloride B->C Step 1: Acylation (Pyridine, DCM) D N-[4-(aminocarbonothioyl)phenyl] cyclopropanecarboxamide (Final Product) C->D Step 2: Thionation (H₂S, Pyridine/Et₃N)

Caption: Overall workflow for the selected synthetic pathway.

Step 1: Synthesis of N-(4-cyanophenyl)cyclopropanecarboxamide

Principle and Rationale: This step involves a standard nucleophilic acyl substitution. The highly nucleophilic primary amino group of 4-aminobenzonitrile attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride.[3] A tertiary amine base, such as pyridine or triethylamine, is used as an acid scavenger to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing protonation of the starting amine. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve both reactants.

Experimental Protocol:

  • To a stirred solution of 4-aminobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of amine) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add a solution of cyclopropanecarbonyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes, maintaining the internal temperature below 5 °C.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is typically a solid, which can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield N-(4-cyanophenyl)cyclopropanecarboxamide as a white or off-white solid.

Step 2: Synthesis of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

Principle and Rationale: This transformation converts the aromatic nitrile group of the intermediate into a primary thioamide. The classical method involves the direct addition of hydrogen sulfide (H₂S) to the nitrile, catalyzed by a base like pyridine or triethylamine. The base activates the H₂S and facilitates the nucleophilic attack on the electrophilic nitrile carbon. This method is highly effective for synthesizing primary thioamides.

Experimental Protocol: Safety First: Hydrogen sulfide is an extremely toxic, flammable gas with a characteristic rotten-egg smell. Olfactory fatigue can occur quickly, making smell an unreliable indicator of concentration. This procedure MUST be performed in a well-ventilated chemical fume hood with access to an H₂S gas detector and appropriate safety protocols in place.

  • Dissolve the N-(4-cyanophenyl)cyclopropanecarboxamide intermediate (1.0 eq) in a mixture of pyridine and triethylamine (e.g., a 4:1 v/v solution).

  • In a flask equipped with a gas inlet tube and an outlet leading to a bleach scrubber, gently bubble hydrogen sulfide gas through the stirred solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours). The reaction progress may be slow and requires patience.

  • Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen gas for 30 minutes to remove any residual H₂S, ensuring the exhaust is directed into the scrubber.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual pyridine.

  • The crude solid can be purified by recrystallization from a suitable solvent such as ethanol to afford the final product, N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide.

Process Parameters and Optimization

The following table summarizes the key reaction parameters for this synthetic pathway.

ParameterStep 1: AcylationStep 2: Thionation
Key Reagents 4-Aminobenzonitrile, Cyclopropanecarbonyl ChlorideN-(4-cyanophenyl)cyclopropanecarboxamide, H₂S
Base/Catalyst Pyridine or TriethylaminePyridine/Triethylamine
Solvent Dichloromethane (DCM)Pyridine
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 3 - 4 hours12 - 24 hours
Stoichiometry (vs. Substrate) Acyl Chloride (1.05 eq), Base (1.2 eq)H₂S (excess), Base (solvent)
Typical Yield > 90%70 - 85%

Troubleshooting Insights:

  • Step 1: Incomplete reaction may be due to inactive (hydrolyzed) acyl chloride or insufficient base. Ensure anhydrous conditions are maintained. If diacylation of the amine is observed (a rare side reaction), using a slight excess of the starting amine can mitigate this.

  • Step 2: This reaction can be sluggish. Ensuring a continuous, gentle stream of H₂S and maintaining a sufficient concentration of the base catalyst is crucial. If the reaction stalls, adding more triethylamine may help. The purity of the starting nitrile intermediate is paramount for a clean conversion.

Conclusion

The two-step synthesis of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide presented herein offers a reliable and scalable route for obtaining this valuable chemical entity. By proceeding through a stable N-(4-cyanophenyl)cyclopropanecarboxamide intermediate, this pathway avoids the potential complications associated with handling 4-aminothiobenzamide directly. The methodologies employ standard organic transformations, making them accessible to a broad range of chemistry laboratories. This guide provides the foundational knowledge for researchers to produce this target molecule for further investigation in medicinal chemistry and materials science.

References

  • Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. [Link]

  • Methylthiourea. Organic Syntheses. [Link]

  • Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. ACS Publications. [Link]

  • Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. Royal Society of Chemistry. [Link]

  • SYNTHESIS OF BENZOYL-N- PHENYLTHIOUREAS UNDER MICROWAVE IRRADIATION AND PHASE TRANSFER CATALYSIS CONDITIONS. Taylor & Francis Online. [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Center for Biotechnology Information. [Link]

  • Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. Royal Society of Chemistry. [Link]

  • Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. Royal Society of Chemistry. [Link]

  • Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. ResearchGate. [Link]

  • Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. ResearchGate. [Link]

  • Process for the preparation of cyclopropanecarboxamide.
  • Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. National Center for Biotechnology Information. [Link]

  • Process for the preparation of cyclopropanecarboxamide.
  • Processes For The Preparation Of Cyclopropanecarboxylic Acid. Quick Company. [Link]

  • Process for the manufacture of cyclopropylamine.
  • N-({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide. Aronis. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. [Link]

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Hrcak. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed. [Link]

  • (4-Amino-phenyl)-thiourea. PubChem. [Link]

  • Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.
  • Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. [Link]

  • Cyclopropanecarbonyl chloride. PubChem. [Link]

  • Method for the production of 4-(4-aminophenyl)-3-morpholinon.
  • Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. D-Scholarship@Pitt. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Solubilization of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide for In Vitro Cell Culture Assays

Introduction: The Challenge of Poorly Soluble Compounds N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is a small molecule of interest in various biological studies. Like many potent small molecules, it exhibits...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Poorly Soluble Compounds

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is a small molecule of interest in various biological studies. Like many potent small molecules, it exhibits poor aqueous solubility, a characteristic that presents a significant hurdle for its application in cell-based assays.[1] Inaccurate concentration, precipitation in media, and solvent-induced cytotoxicity can all confound experimental results.[2] This document provides a robust, validated protocol for the solubilization and preparation of this compound to ensure accurate dosing and minimize off-target effects in cell culture. The primary strategy involves the use of Dimethyl Sulfoxide (DMSO) as a solvent to create a high-concentration stock solution, which is then diluted to a final, cell-compatible working concentration.

Physicochemical Properties & Solvent Selection

Understanding the properties of both the compound and the solvent is critical for success.[2]

Compound Profile: N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

PropertyValue/InformationSource/Rationale
Molecular Formula C11H12N2OSDerived from structure
Physical Form Typically a powder[3]
Aqueous Solubility Poor / Very LowCommon for hydrophobic small molecules[1]
Recommended Solvent Dimethyl Sulfoxide (DMSO)High capacity to dissolve a wide range of nonpolar and polar molecules[4]
Storage Temperature Room Temperature (as powder)[3]

Solvent Rationale: Why DMSO?

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent widely used in cell culture for its ability to dissolve a vast array of otherwise poorly soluble molecules.[4][5] Its utility is well-established, but its use requires careful consideration due to potential cytotoxicity.[6][7] While essential for solubilizing the primary compound, the final concentration of DMSO in the cell culture medium must be kept to a minimum, typically well below 0.5%, to avoid impacting cell proliferation, viability, or differentiation.[7][8][9] Different cell lines can exhibit varying sensitivity to DMSO, so it is crucial to include a vehicle control (media with the same final DMSO concentration but without the compound) in all experiments.[4]

Experimental Workflow Diagram

The following diagram outlines the complete process from receiving the powdered compound to its final application in a cell culture plate.

G cluster_prep Part A: Stock Solution Preparation (Concentrated) cluster_working Part B: Working Solution Preparation (Diluted) powder 1. Weigh Compound (Solid Powder) dmso 2. Add DMSO (Cell Culture Grade) powder->dmso Calculate Volume for Target Molarity dissolve 3. Dissolve Completely (Vortex/Sonicate) dmso->dissolve stock 4. Aliquot & Store (10-100 mM Stock @ -20°C) dissolve->stock dilute 6. Perform Serial Dilution (Stock into Medium) stock->dilute Thaw one aliquot media 5. Pre-warm Cell Culture Medium media->dilute final 7. Add to Cells (Final DMSO <0.5%) dilute->final Vortex gently plate Incubate & Analyze final->plate Treat cells

Caption: Workflow for preparing N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide.

Detailed Protocol: Preparation of Stock Solution (10 mM)

This protocol describes the preparation of a concentrated stock solution. Creating a high-concentration stock is essential for minimizing the volume of solvent added to the final cell culture, thereby reducing potential cytotoxicity.[10]

Materials:

  • N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent high purity

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculation: Determine the mass of the compound required. The molecular weight of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide (C11H12N2OS) is approximately 236.32 g/mol .

    • To make 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 236.32 g/mol * 1000 mg/g = 2.36 mg

  • Weighing: Carefully weigh out 2.36 mg of the compound powder and place it into a sterile microcentrifuge tube.

    • Expert Tip: Weighing small quantities can be challenging. It is often more accurate to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 4.23 mL for 10 mg) to create the same 10 mM concentration.

  • Dissolution: Add the calculated volume of cell culture grade DMSO to the tube containing the powder. For 2.36 mg, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

    • Troubleshooting: If the compound is slow to dissolve, brief sonication in a room temperature water bath for 5-10 minutes can facilitate the process. Avoid excessive heating.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. Store these aliquots at -20°C or -80°C for long-term stability. This prevents repeated freeze-thaw cycles which can degrade the compound.

Detailed Protocol: Preparation of Working Solution for Cell Dosing

This protocol details the dilution of the concentrated stock into cell culture medium immediately before treating cells.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Pre-warmed, complete cell culture medium (containing serum, if used)

  • Sterile conical tubes or microcentrifuge tubes

  • Micropipettes and sterile tips

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation that can occur when adding a highly concentrated organic solution directly into an aqueous medium, perform an intermediate dilution.[11]

    • Example: To prepare a 100 µM final concentration with a final DMSO concentration of 0.1%:

    • First, dilute the 10 mM stock 1:10 in pre-warmed medium to create a 1 mM intermediate solution. (e.g., 5 µL of stock + 45 µL of medium). Vortex gently immediately after adding.

    • The DMSO concentration in this intermediate step is 10%. This solution should be used immediately.

  • Final Dilution: Add the intermediate solution to the bulk of the cell culture medium that will be used to treat the cells.

    • Continuing the example: Add the 1 mM intermediate solution at a 1:10 ratio to the final volume of medium. (e.g., Add 100 µL of the 1 mM intermediate to 900 µL of medium to get 1 mL of 100 µM final solution).

    • The final DMSO concentration will be 1% (from the intermediate) diluted 1:10, resulting in 0.1% DMSO .

  • Verification and Application: Gently mix the final working solution. Visually inspect for any signs of precipitation (cloudiness, particulates). If the solution is clear, it is ready to be added to the cells.

    • Critical Control: Always prepare a "vehicle control" by performing the exact same dilutions with pure DMSO instead of the compound stock solution. This allows you to differentiate the effects of the compound from the effects of the solvent.[4]

Critical Considerations & Best Practices

  • Solvent Purity: Always use high-purity, anhydrous, cell culture-grade DMSO to avoid introducing contaminants.

  • Final DMSO Concentration: The final concentration of DMSO should ideally be ≤ 0.1% and almost never exceed 0.5%.[7][8] The tolerance to DMSO is cell-line dependent and should be determined empirically by running a DMSO dose-response curve on your specific cells.[9]

  • Precipitation: If the compound precipitates upon dilution into the aqueous culture medium, the concentration is likely above its solubility limit in that medium.[11] To resolve this, lower the final concentration of the compound or explore the use of solubilizing agents if compatible with the assay.

  • Stability: While stock solutions in DMSO are generally stable when frozen, the compound's stability in aqueous media at 37°C is often limited. Prepare working solutions fresh for each experiment and use them immediately.

References

  • Eppendorf Japan. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from Eppendorf. [Link]

  • Keyence Corporation. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from Keyence. [Link]

  • Galvao, J., Davis, B., et al. (2013). Unexpected low-dose toxicity of the universal solvent DMSO. F1000Research. [Link]

  • Valle, D. M., Luer, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • El-Hachem, N., El-Bizri, R., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Chemcas. (n.d.). N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]cyclopropanecarboxamide. Retrieved from Chemcas. [Link]

  • Google Patents. (n.d.). Rapidly dissolving cell culture media powder and methods of making the same.
  • ResearchGate. (2014). Does anyone have experience in dissolving small peptides (of 12 mer) for use in ex vivo tissue cultures?[Link]

  • Aronis. (n.d.). N-({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide. Retrieved from Aronis. [Link]

  • Liu, Y., Chen, Y., et al. (2019). Improved Solubility and Bioactivity of Camptothecin Family Antitumor Drugs with Supramolecular Encapsulation by Water-Soluble Pillar[12]arene. Molecules. [Link]

  • Zhang, Y., El-Samad, H., et al. (2024). Rapid and reversible dissolution of biomolecular condensates using light-controlled recruitment of a solubility tag. Nature Communications. [Link]

  • Chem-e-Data. (n.d.). Registered Chemical List. Retrieved from Chem-e-Data. [Link]

  • mzCloud. (2017). N1-[4-(1,3-Oxazol-5-yl)phenyl]cyclopropane-1-carboxamide. Retrieved from mzCloud. [Link]

  • ResearchGate. (2023). What's the best solvent for Cyclophosphamide Monohydrate in cell culture?[Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?[Link]

  • Tanno, M., Sueyoshi, S., et al. (2004). NO-Release Ability and DNA-Damage Activity of Aromatic N-Nitroso Compounds. Bulletin of the National Institute of Health Sciences. [Link]

  • RSC Publishing. (n.d.). Beyond the solvent role: discovery of DMSO as a versatile radical reagent for organic transformations. Retrieved from RSC Publishing. [Link]

  • Ross, G. A., Cernic, A., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical Theory and Computation. [Link]

  • Sturluson, A., Chi, T. T., et al. (2022). Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions: the Versatility of DMSO as a Solvent. arXiv. [Link]

Sources

Application

Preparation, Handling, and Storage of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide Stock Solutions

Introduction and Scope N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is a bifunctional small molecule characterized by a lipophilic cyclopropanecarboxamide motif and a reactive thioamide group. In drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is a bifunctional small molecule characterized by a lipophilic cyclopropanecarboxamide motif and a reactive thioamide group. In drug development and chemical biology, it serves as a versatile screening library compound and a critical building block for thiazole synthesis.

Because the physicochemical behavior of small molecules is highly sensitive to solvent environments, the preparation of a standardized, stable stock solution is paramount. Improper handling can lead to incomplete dissolution, oxidative degradation, or concentration gradients, which ultimately compromise the reproducibility of downstream biological and chemical assays[1]. This application note provides an authoritative, self-validating protocol for preparing 10 mM master stock solutions of this compound in Dimethyl Sulfoxide (DMSO).

Physicochemical Properties & Solvent Causality

To design an effective solubilization strategy, the compound's structural properties must dictate the solvent choice.

Table 1: Quantitative Physicochemical Properties

ParameterValue
Chemical Name N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide
Molecular Formula C11H12N2OS
Molecular Weight 220.30 g/mol
Hydrogen Bond Donors 3 (Amide NH, Thioamide NH₂)
Hydrogen Bond Acceptors 2 (Amide O, Thioamide S)
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Target Stock Concentration 10 mM
The Causality of Solvent Selection

Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent for this compound. The rationale is threefold:

  • Crystal Lattice Disruption: DMSO is a strongly polar, aprotic solvent capable of disrupting the robust intermolecular hydrogen-bonding network formed between the thioamide and cyclopropanecarboxamide groups[2].

  • Thioamide Stability: While thioamides are often incorrectly assumed to be highly prone to oxidation, empirical studies demonstrate that thioamide-containing compounds exhibit remarkable stability in DMSO. Research indicates no trace of thio-to-oxo conversion even after 24 months at 25°C in neat DMSO solutions[3].

  • Hydrogen Bond Insulation: DMSO acts as a potent hydrogen-bond acceptor, stabilizing the C5 hydrogen-bond donors present in the compound's amide linkages, thereby preventing auto-aggregation in solution[4].

Experimental Workflow

G N1 1. Equilibration Warm vial to RT N2 2. Weighing Analytical Balance N1->N2 N3 3. Solubilization Add Anhydrous DMSO N2->N3 N4 4. Dissolution Vortex & Sonicate N3->N4 N5 5. Quality Control Visual & LC-MS Check N4->N5 N6 6. Aliquoting Argon Purge N5->N6 N7 7. Storage -20°C to -80°C N6->N7

Workflow for the preparation and storage of DMSO stock solutions.

Step-by-Step Preparation Protocol

This protocol is engineered as a self-validating system , ensuring that any failure in dissolution or stability is immediately detectable before the compound is introduced into an assay.

Phase 1: Equilibration and Weighing
  • Thermal Equilibration: Transfer the sealed vial of powdered compound from cold storage to a desiccator at room temperature (RT) for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Moisture artificially inflates the compound's mass (leading to sub-potent molarities) and can initiate slow hydrolysis of the thioamide group[5].

  • Static-Free Weighing: Pass the receiving amber glass vial through an anti-static field. Using a calibrated analytical balance (accurate to 0.1 mg), weigh the desired mass.

    • Self-Validation: Always tare the receiving vial and record the final transferred mass to calculate the exact solvent volume required, rather than attempting to hit a perfect target mass.

Table 2: Master Stock Dilution Matrix (Target: 10 mM)

Desired Volume of 10 mM StockMass of Compound RequiredVolume of Anhydrous DMSO
500 µL (0.5 mL)1.10 mg500 µL
1000 µL (1.0 mL)2.20 mg1000 µL
5000 µL (5.0 mL)11.02 mg5000 µL
Phase 2: Solubilization and Dissolution
  • Solvent Addition: Using a calibrated positive-displacement pipette, add the calculated volume of anhydrous DMSO (≥99.9%) directly to the powder.

  • Agitation: Cap the vial securely and vortex at medium speed for 60 seconds.

  • Acoustic Cavitation (Sonication): If the powder is not fully dissolved, place the vial in a room-temperature ultrasonic water bath for 2–5 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to break intermolecular pi-pi stacking and hydrogen bonds without applying destructive thermal energy that could degrade the molecule.

  • Visual Quality Control (Self-Validation): Hold the vial against both a dark and light background. The solution must be completely optically clear. If micro-particulates remain, the solution is not at the calculated 10 mM concentration. Do not proceed until the solution is clear.

Phase 3: Aliquoting and Storage
  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed, sterile microcentrifuge tubes[6].

  • Inert Gas Purging: Gently overlay the headspace of each tube with a low-pressure stream of dry Argon or Nitrogen gas before sealing.

    • Causality: Displacing atmospheric oxygen minimizes the risk of oxidative degradation over prolonged storage, ensuring the thioamide remains intact.

  • Cryogenic Storage: Transfer aliquots immediately to -20°C (stable for 1–3 months) or -80°C (stable for up to 12 months)[2][6].

    • Critical Rule:Strictly avoid freeze-thaw cycles. Repeated freezing and thawing induces compound precipitation and creates microscopic concentration gradients within the tube, destroying assay reproducibility.

Application Notes for Downstream Assays

When transitioning from the 10 mM DMSO master stock to aqueous biological assays (e.g., cell culture media or enzymatic buffers), adhere to the following guidelines:

  • Solvent-Shift Prevention: Add the DMSO stock dropwise to the aqueous buffer under continuous vortexing. Dumping the aqueous buffer into the DMSO stock will cause an immediate "solvent-shift" crash, precipitating the highly hydrophobic compound out of solution.

  • Cytotoxicity Thresholds: Standard pharmacological protocols emphasize maintaining final DMSO concentrations below 0.5% (v/v) in cell-based assays[6][7]. Higher concentrations of DMSO will induce solvent-mediated cytotoxicity and alter cell membrane permeability, confounding the compound's true biological effect.

  • Aqueous Instability: Aqueous dilutions must be prepared immediately prior to the assay. Do not store the compound in aqueous buffers for more than 12–24 hours, as the thioamide group becomes susceptible to hydrolysis outside of the protective DMSO environment[8].

References

  • Captivate Bio. Small Molecules - Recommended storage and handling conditions. Captivate Bio Technical Resources. Available at: [Link]

  • Chatterjee, S., et al. Increasing the bioactive space of peptide macrocycles by thioamide substitution. Chemical Science (NIH PMC), 2018. Available at:[Link]

  • Wolf, A., et al. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology (PubMed), 2012. Available at:[Link]

  • Coricovac, D., et al. Exploring Thymol's Cytocompatibility and Potential Selective Cytotoxicity... An In Vitro Investigation. NIH PMC, 2026. Available at:[Link]

  • Lampkin, B. J., et al. Thioamides in C5 Hydrogen Bonds: Implications for Protein β-Strands. ACS Publications, 2025. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility challenges with N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility challenges with N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide .

This compound possesses a highly rigid, planar structure featuring both a cyclopropanecarboxamide moiety and an aminocarbonothioyl (thioamide) group. These functional groups act as potent hydrogen-bond donors and acceptors, creating extensive intermolecular networks that drastically increase crystal lattice energy. Consequently, researchers frequently encounter incomplete dissolution or "crashing out" (precipitation) when preparing stock solutions or diluting into aqueous assay media[1].

Diagnostic Solubilization Workflow

Workflow Start Dry Powder: N-[4-(aminocarbonothioyl)phenyl] cyclopropanecarboxamide AddDMSO Add Anhydrous DMSO (Target: 10-20 mM) Start->AddDMSO Vortex Vortex (2 min) AddDMSO->Vortex Check1 Visual Inspection: Clear Solution? Vortex->Check1 Sonicate Water Bath Sonication (5-10 min, <40°C) Check1->Sonicate No Aqueous Serial Dilution into Aqueous Buffer/Media Check1->Aqueous Yes Check2 Visual Inspection: Clear Solution? Sonicate->Check2 Check2->Aqueous Yes Fail1 Do NOT exceed 50°C (Risk of Thioamide Oxidation) Check2->Fail1 No Success Proceed to Assay (Final DMSO < 0.5%) Aqueous->Success

Diagnostic workflow for DMSO solubilization and aqueous dilution.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve, even in 100% DMSO? A: The difficulty is rooted in the thermodynamics of its crystal lattice. The thioamide group (-C(=S)NH2) is a uniquely strong hydrogen-bond participant. When combined with the amide group of the cyclopropanecarboxamide, the molecules form a tightly packed solid state. Furthermore, DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the water content will drastically reduce the solubility of this hydrophobic compound[1][2]. Causality & Action: Always use fresh, anhydrous DMSO (≥99.9% purity) stored under an inert gas to prevent water-induced precipitation.

Q2: Can I use heat to force the compound into solution? A: Proceed with extreme caution. While gentle warming (up to 37°C–40°C) is acceptable, prolonged heating of thioamides in DMSO can lead to oxidative degradation. DMSO acts as a mild oxidant under thermal stress. If heated excessively, the thioamide group can oxidatively couple to form disulfides or thiadiazoles, fundamentally altering your compound before the assay even begins[3].

Degradation Thioamide Thioamide (Intact Compound) Degradation Oxidative Degradation (Disulfides / Thiadiazoles) Thioamide->Degradation Oxidation DMSO DMSO (Solvent & Oxidant) DMSO->Degradation Acts as Oxidant Heat Prolonged Heat (>50°C) Heat->Degradation Accelerates

Oxidative degradation pathway of thioamides in heated DMSO.

Q3: My stock solution is clear, but the compound crashes out when added to my aqueous cell culture medium. How do I prevent this? A: This "crashing out" phenomenon occurs when the solvent environment abruptly shifts from lipophilic to hydrophilic, causing the compound to rapidly crystallize out of its supersaturated state[4]. To mitigate this, avoid single-step large-volume dilutions. Instead, perform a serial dilution and utilize biocompatible co-solvents or carrier proteins to stabilize the compound in the aqueous phase[2].

Quantitative Data: Co-Solvent & Excipient Matrix

When diluting your DMSO stock into aqueous media, consider supplementing the buffer with the following excipients to maintain solubility.

Strategy / AdditiveRecommended Final Conc.Mechanism of ActionRisk / Limitation
Anhydrous DMSO ≤ 0.5% (v/v)Disrupts crystal lattice; primary solvent.Cytotoxicity at >1.0%; alters cellular ROS/IL-6 baselines[5].
Tween-80 0.01% - 0.1%Non-ionic surfactant; stabilizes via micelle formation.May interfere with cell membrane integrity at high doses.
BSA (Bovine Serum Albumin) 0.1% - 1.0%Carrier protein; binds hydrophobic moieties to prevent precipitation.Can bind to the active site of the target protein, reducing free drug concentration.
PEG-400 1.0% - 5.0%Co-solvent; reduces dielectric constant of the aqueous phase.Can increase media viscosity; requires careful pipetting.

Self-Validating Experimental Protocol

To ensure data integrity, every step in this protocol includes a self-validation checkpoint.

Phase 1: High-Concentration Stock Preparation (10 mM)

  • Weighing: Accurately weigh the dry powder of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide into a sterile, amber microcentrifuge tube (to protect from light).

  • Solubilization: Add the calculated volume of room-temperature, anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Cap tightly and vortex vigorously for 2 minutes.

  • Sonication (If required): If particulates remain, place the tube in a water bath sonicator for 5 minutes. Validation Checkpoint: Monitor the water bath temperature. It must remain below 40°C to prevent thioamide oxidation[3].

  • Visual Validation: Inspect the tube under a 10x magnification microscope. The solution must be optically clear with zero undissolved crystals[2].

Phase 2: Aqueous Assay Dilution (Target: 10 µM)

  • Intermediate Dilution: Pipette 2 µL of the 10 mM DMSO stock into 198 µL of pre-warmed (37°C) cell culture medium to create a 100 µM intermediate solution. Vortex immediately.

  • Final Dilution: Transfer 100 µL of the 100 µM intermediate solution into 900 µL of the final assay medium.

  • Assay Validation: The final DMSO concentration is now 0.1%. Validation Checkpoint: Prepare a vehicle control well containing 0.1% pure DMSO in media. Incubate both the compound well and vehicle well for 2 hours at 37°C, then visually inspect for micro-precipitates (cloudiness) before proceeding with biological readouts[5].

References

  • Li Di, Edward H Kerns. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. (2006).[Link]

  • Dotsenko, V. V., et al. "Oxidation of Thioamides with the DMSO-HCl System." Chemistry of Heterocyclic Compounds.[Link]

  • Timm, M., et al. "Considerations regarding use of solvents in in vitro cell based assays." PMC - NIH. (2013).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide Precipitation in Media

Welcome to the technical support center for N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in cell culture media. By understanding the underlying chemical principles and following systematic troubleshooting protocols, you can ensure the accurate and reproducible results of your experiments.

Frequently Asked Questions (FAQs)

Q1: My N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide, dissolved in DMSO, precipitates immediately when I add it to my cell culture media. What is happening?

This is a classic issue of a compound "crashing out" of solution. N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide, like many small organic molecules, is likely highly soluble in an organic solvent such as Dimethyl Sulfoxide (DMSO) but has low aqueous solubility.[1] When the concentrated DMSO stock is rapidly diluted into the aqueous environment of the cell culture medium, the sudden change in solvent polarity causes the compound to exceed its solubility limit and precipitate.[2][3]

Q2: How can I distinguish between the precipitation of my compound and other media issues like contamination or salt precipitation?

It is crucial to correctly identify the nature of the precipitate to apply the appropriate solution. Here’s a systematic approach:

  • Microscopic Examination: Observe the precipitate under a microscope. Compound precipitation often appears as crystalline or amorphous particulate matter.[4] In contrast, bacterial or yeast contamination will present as distinct, often motile, microorganisms.[5]

  • Control Comparisons: Always include control flasks in your experimental setup:

    • Media alone

    • Media with the vehicle solvent (e.g., DMSO) at the same final concentration as your experimental samples. If precipitation only occurs in the flask containing N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide, it strongly indicates the compound is the cause.[4]

  • Incubation Conditions: Media components, such as salts and proteins, can also precipitate, especially with temperature shifts (e.g., moving from cold storage to a 37°C incubator) or changes in pH.[6] However, this would typically be observed in all flasks, including controls.

Q3: I observed precipitation in my media after several hours of incubation. What could be the cause of this delayed precipitation?

Delayed precipitation often suggests that the initial concentration was at or near the limit of its thermodynamic solubility in the media. Over time, factors such as temperature fluctuations, interactions with media components, or the compound coming out of a supersaturated state can lead to precipitation.[2] The most probable cause is that the final concentration of your compound is too high for long-term stability in the complex environment of the cell culture medium.

Q4: Is it acceptable to filter out the precipitate and use the remaining media for my experiment?

Filtering the media to remove the precipitate is not recommended . This action removes an unknown amount of the active compound, leading to an inaccurate and lower final concentration in your experiment.[1] This will compromise the validity and reproducibility of your results. The best approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the intended concentration.[1]

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing precipitation with N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide, follow this systematic guide to diagnose and resolve the issue.

Step 1: Optimize Stock Solution Preparation and Handling

Proper preparation of the stock solution is the foundation for avoiding precipitation.

  • Solvent Selection: DMSO is a common and effective solvent for many poorly water-soluble compounds.[1][7]

  • Complete Dissolution: Ensure the compound is fully dissolved in DMSO before adding it to the media. Gentle warming in a 37°C water bath or brief vortexing can aid dissolution.[1]

  • Storage and Aliquoting: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.[1]

Step 2: Refine the Dilution Method

The way you introduce the compound into the media can significantly impact its solubility.

  • Pre-warm the Media: Always pre-warm your cell culture medium to 37°C before adding the compound. Many compounds have higher solubility at physiological temperatures.[2]

  • Serial Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution by adding the stock to a smaller volume of pre-warmed media. Mix this intermediate dilution vigorously before adding it to the final volume of media.[2]

Step 3: Adjust Experimental Conditions

If precipitation persists, modifying the experimental conditions may be necessary.

  • Lower the Final Concentration: The most straightforward solution is often to reduce the final working concentration of the compound. Your current concentration may be exceeding its solubility limit in the media.[2]

  • Increase Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution.[2][8] Increasing the serum concentration (if your experimental design allows) can enhance the solubility of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide.

  • Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate a final concentration of up to 0.5%.[1][9] A slight increase in the final DMSO percentage may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

Step 4: Characterize Compound Solubility

To prevent future issues, it is beneficial to determine the maximum soluble concentration of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide under your specific experimental conditions.

Protocol: Determining Maximum Working Concentration
  • Prepare a series of dilutions of your compound in cell culture media with the intended serum and DMSO concentrations.

  • Incubate these dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Visually inspect the solutions for any signs of cloudiness or precipitate at multiple time points (e.g., immediately, 1 hour, 4 hours, 24 hours). A microscope can be used for more sensitive detection.[10]

  • The highest concentration that remains clear throughout the observation period is your maximum working concentration.

Data Summary Table
ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSOHigh solubility for many organic compounds.[11]
Stock Solution Storage -20°C or -80°C in single-use aliquotsMinimizes freeze-thaw cycles.[1]
Media Temperature Pre-warm to 37°CEnhances solubility.[2]
Dilution Method Serial dilutionAvoids rapid polarity shock.[2]
Final DMSO Concentration 0.1% - 0.5% (cell line dependent)Balances solubility with cell viability.[1][9]
Serum Concentration As high as experimentally permissibleSerum proteins can aid in solubilization.[2][8]
Visual Workflow for Troubleshooting

G start Precipitation Observed check_stock Step 1: Check Stock Solution - Fully dissolved? - Stored correctly? start->check_stock optimize_dilution Step 2: Optimize Dilution - Pre-warm media? - Using serial dilution? check_stock->optimize_dilution Stock OK solution Solution Found: Precipitation Resolved check_stock->solution Issue Found & Corrected adjust_conditions Step 3: Adjust Conditions - Lower final concentration? - Increase serum/DMSO? optimize_dilution->adjust_conditions Precipitation Persists optimize_dilution->solution Issue Found & Corrected determine_solubility Step 4: Determine Max Working Concentration adjust_conditions->determine_solubility Precipitation Persists adjust_conditions->solution Issue Found & Corrected determine_solubility->solution

A systematic workflow for troubleshooting compound precipitation.

References

Sources

Troubleshooting

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide stability issues in aqueous solution

Welcome to the Application Science Knowledge Base. This troubleshooting guide addresses the physicochemical challenges associated with handling N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide in biological and an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Knowledge Base. This troubleshooting guide addresses the physicochemical challenges associated with handling N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide in biological and analytical assays. Due to the presence of a highly reactive thiobenzamide pole, this compound is prone to rapid degradation in standard aqueous buffers, requiring precise handling to ensure experimental integrity.

Section 1: Mechanistic Insights into Aqueous Instability (FAQ)

Q1: Why does this compound degrade so rapidly in standard aqueous buffers? A1: The instability is driven almost entirely by the aminocarbonothioyl (thioamide) moiety. Thioamides are highly susceptible to solvolysis. In aqueous media, the thiocarbonyl carbon undergoes nucleophilic attack by water or hydroxide ions. This hydrolysis is strictly pH-dependent.[1].[2].

Q2: Does the cyclopropanecarboxamide group contribute to this instability? A2: No. The cyclopropanecarboxamide group is an aliphatic amide and is significantly more stable in aqueous conditions than the thioamide group. The cyclopropyl ring provides unique orbital interactions that stabilize the adjacent carbonyl, making it highly resistant to hydrolysis at physiological pH. Therefore, degradation exclusively targets the thioamide pole.

Q3: Can trace metals in my assay buffer affect stability? A3: Yes, significantly.[3]. Always use high-purity, metal-free water and consider adding 1 mM EDTA to your assay buffers to chelate trace catalysts.

Section 2: Degradation Pathways Visualization

DegradationPathway Parent N-[4-(aminocarbonothioyl)phenyl] cyclopropanecarboxamide Hydrolysis Aqueous Hydrolysis (pH < 4 or pH > 9) Parent->Hydrolysis H2O, H+/OH- Oxidation Oxidative Degradation (ROS / Light) Parent->Oxidation O2, hv Amide Amide Derivative (-C(=O)NH2) + H2S Hydrolysis->Amide Primary Hydrolysis S_Oxide Thioamide S-oxide (-C(=SO)NH2) Oxidation->S_Oxide Mild Oxidation Desulf Desulfurized Byproducts Oxidation->Desulf Severe Oxidation Acid Carboxylic Acid (-COOH) + NH3 Amide->Acid Secondary Hydrolysis

Logical mapping of primary and secondary degradation pathways in aqueous media.

Section 3: Quantitative Kinetic Parameters

To assist in experimental planning, we have compiled the estimated hydrolytic half-lives of thiobenzamide derivatives under various physiological and stress conditions.

Table 1: Estimated Hydrolytic Half-Life ( t1/2​ ) of Thiobenzamide Derivatives in Aqueous Media

pH LevelTemperature (°C)Buffer SystemEstimated t1/2​ Primary Degradant
2.0370.1 M HCl< 10 minCarboxylic Acid + H2S
5.52550 mM Acetate> 24 hoursAmide + H2S
7.43750 mM Phosphate~ 45 - 60 minAmide + H2S
9.03750 mM Borate< 20 minAmide + H2S
Section 4: Troubleshooting Guide & Experimental Workflows

Q4: What are the best formulation strategies to maintain stability for in vitro assays? A4: To suppress hydrolysis, you must lower the dielectric constant of the medium and minimize the thermodynamic activity of water.

  • Co-solvents: Prepare high-concentration stock solutions (10–50 mM) in anhydrous DMSO or DMF. Never store aqueous stocks.

  • Buffer Optimization: If your assay permits, maintain the pH strictly between 5.5 and 6.0, where the hydrolysis rate of the thiobenzamide moiety is minimized.

  • Temperature Control: Keep all working solutions on ice until the exact moment of assay initiation.

Protocol: Self-Validating LC-MS/MS Kinetic Profiling

Expertise & Causality: Simply measuring the disappearance of the parent compound is insufficient, as it does not differentiate between precipitation, surface adsorption, or chemical degradation. This protocol is a self-validating system : it mandates the simultaneous quantification of the parent compound and the expected -34 Da amide degradant (loss of H2S, gain of O) to close the mass balance. Furthermore, quenching with cold organic solvent immediately precipitates buffer salts and halts hydrolysis, ensuring the measured concentrations reflect the exact time-point.

Workflow Prep 1. Sample Prep (Cosolvent + Buffer) Incubate 2. Thermal Incubation (37°C, controlled pH) Prep->Incubate Quench 3. Aliquot & Quench (Cold Acetonitrile) Incubate->Quench Analyze 4. LC-MS/MS Analysis (Quantify Degradants) Quench->Analyze

Step-by-step self-validating workflow for kinetic profiling of thioamide degradation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide in anhydrous DMSO to a concentration of 10 mM. Store at -80°C in single-use, argon-purged aliquots to prevent oxidative dimerization.

  • Reaction Initiation: Spike the DMSO stock into the target aqueous buffer (e.g., 50 mM PBS, pH 7.4, containing 1 mM EDTA) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1% v/v to prevent solvent-induced artifacts. Incubate at 37°C in a thermoshaker.

  • Time-Course Sampling: At designated intervals (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot of the reaction mixture.

  • Quenching (Critical Step): Immediately dispense the 50 µL aliquot into a pre-chilled tube containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., 1 µM isotopically labeled benzamide). Vortex vigorously for 10 seconds. The high organic ratio abruptly drops the dielectric constant, halting hydrolysis.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts and proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Monitor the parent mass transition and the specific transition for the amide degradant to close the mass balance.

References
  • Title: Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides: Rate Acceleration Caused by the Twist of the Amide Bond Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: US11331338B2 - Hydrogen sulfide releasing polymer compounds Source: Google Patents URL
  • Title: The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

Sources

Optimization

minimizing degradation of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide during storage

Welcome to the Technical Support Center for N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide (CAS 923693-82-7). This guide is engineered for research scientists and drug development professionals to troubleshoot,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide (CAS 923693-82-7). This guide is engineered for research scientists and drug development professionals to troubleshoot, mitigate, and prevent the degradation of this specific thioamide-containing compound during handling and long-term storage.

Part 1: Mechanistic Insights into Thioamide Degradation

The chemical stability of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is fundamentally dictated by the reactivity of its primary thioamide (aminocarbonothioyl) moiety. Unlike canonical oxo-amides, the C=S bond in thioamides is longer and highly polarizable due to the larger van der Waals radius of the sulfur atom. This distinct electronic architecture introduces two primary vectors for degradation:

  • Oxidative Desulfurization and Cyclization : The electron-rich sulfur atom is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species. This process initiates with monooxygenation to form a transient thioamide S-oxide (sulfine)[1]. Upon further exposure to ambient light or oxidants, the S-oxide undergoes rapid desulfurization to yield the corresponding oxo-amide, or participates in photo-induced oxidative cyclization to form 1,2,4-thiadiazole dimers[2].

  • Nucleophilic Hydrolysis : The thiocarbonyl carbon is highly vulnerable to nucleophilic attack by water. In aqueous environments—particularly under acidic or basic extremes—the compound undergoes irreversible hydrolysis, converting the thioamide into an amide and releasing hydrogen sulfide (H 2​ S) gas[3][4]. Furthermore, nucleophilic degradation is a well-documented side reaction for thioamides during extended solution-phase handling[5].

Degradation Compound N-[4-(aminocarbonothioyl)phenyl] cyclopropanecarboxamide Oxidation Oxidation (O2, Light) Compound->Oxidation Air/UV Exposure Hydrolysis Hydrolysis (H2O, H+/OH-) Compound->Hydrolysis Aqueous Media SOxide Thioamide S-oxide (+16 Da) Oxidation->SOxide Monooxygenation Amide Oxo-amide + H2S (-16 Da) Hydrolysis->Amide Nucleophilic Attack SOxide->Amide Desulfurization Thiadiazole 1,2,4-Thiadiazole (Dimerization) SOxide->Thiadiazole Photooxidation

Fig 1: Primary chemical degradation pathways of the thioamide pharmacophore.

Part 2: Troubleshooting Guides & FAQs

Q1: My DMSO stock solution developed a yellowish tint and a faint "rotten egg" odor after a week at room temperature. What happened? A: The compound has undergone hydrolytic degradation. The "rotten egg" odor is the definitive signature of hydrogen sulfide (H 2​ S) gas release, which occurs when the thioamide group is hydrolyzed into its corresponding oxo-amide[3]. This is typically caused by using hygroscopic solvents (like older bottles of DMSO) that have absorbed atmospheric moisture. Discard the solution immediately, as the active pharmacophore is compromised.

Q2: I observe peak splitting and multiple new masses on my LC-MS chromatogram after benchtop handling. How do I identify the degradants? A: Thioamides are uniquely sensitive to photooxidation[6]. If handled under ambient laboratory lighting without protection, the compound oxidizes to a thioamide S-oxide (detected as a +16 Da mass shift). Prolonged exposure leads to oxidative cyclization, generating 1,2,4-thiadiazole dimers[2], which elute later on a reverse-phase C18 column due to increased lipophilicity.

Q3: Can I prepare working dilutions in aqueous assay buffers (e.g., PBS, pH 7.4) in advance? A: No. Thioamides exhibit poor stability in aqueous environments. Studies on related thioamide derivatives demonstrate extensive degradation within 24 hours when exposed to aqueous media, a process heavily accelerated by even mild deviations from neutral pH or elevated temperatures[4]. Aqueous dilutions must be prepared immediately prior to the assay.

Part 3: Quantitative Degradation Signatures

To ensure experimental reproducibility, use the following analytical matrix to monitor the integrity of your compound batches.

Degradation PathwayEnvironmental TriggerVisual / Olfactory CuePrimary Analytical Signature (LC-MS)
Hydrolysis Moisture, pH extremesH 2​ S odor ("rotten egg")-16 Da mass shift (S O exchange); early elution
S-Oxidation Dissolved O 2​ , ambient airYellowing of solution+16 Da mass shift (formation of S-oxide)
Photo-oxidation UV/Vis light exposureCloudiness / PrecipitationFormation of dimers (e.g., 1,2,4-thiadiazoles)[2]
Thermal Decay Heat, freeze-thaw cyclesLoss of biological potencyMultiple broad peaks; overall signal reduction

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness in your assays, do not rely on assumed compound stability. Implement the following self-validating workflow for the preparation and cryopreservation of stock solutions.

Protocol: Anhydrous Stock Solution Preparation and Cryopreservation

Rationale: By systematically eliminating moisture, dissolved oxygen, and photon exposure, this protocol suspends the kinetic pathways of thioamide degradation[7].

  • Pre-Analytical Quality Control: Before dissolving the bulk powder, run a 1 µL sample of a micro-dilution on LC-MS to establish a baseline purity chromatogram. Ensure the primary peak corresponds to the exact mass of the intact compound (MW: 220.29 g/mol ).

  • Desiccation & Equilibration: Allow the sealed vial of lyophilized powder to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • Solvent Sparging: Use strictly anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) stored over molecular sieves. Sparge the DMSO with a gentle stream of Argon gas for 15 minutes prior to use. Causality: Sparging displaces dissolved oxygen, preventing the formation of thioamide S-oxides[1][7].

  • Dissolution: Dissolve the compound to your target stock concentration (e.g., 10 mM). Vortex gently until clear. Do not sonicate. Causality: Sonication induces localized cavitation and heating, which accelerates thermal degradation[4].

  • Aliquoting & Light Protection: Dispense the solution into single-use, amber glass vials . Causality: Amber glass blocks UV/Vis wavelengths that trigger photoisomerization and oxidative cyclization[2][6].

  • Inert Atmosphere Sealing: Overlay the headspace of each vial with Argon gas for 3 seconds before rapidly sealing with a PTFE-lined cap.

  • Flash Freezing: Submerge the sealed vials in liquid nitrogen for 10 seconds to flash-freeze the solution, then transfer immediately to a -80°C freezer. Causality: Flash freezing prevents the concentration of solutes in the unfrozen fraction during slow cooling, which can artificially catalyze bimolecular degradation reactions.

Workflow Start Lyophilized Powder Solvent Dissolve in Anhydrous DMSO Start->Solvent Argon Purge with Argon Gas Solvent->Argon Aliquots Dispense into Amber Vials Argon->Aliquots Freeze Flash Freeze (Liquid N2) Aliquots->Freeze Store Store at -80°C (Desiccated) Freeze->Store

Fig 2: Self-validating workflow for the preparation and cryopreservation of stock solutions.

References

  • National Institutes of Health (NIH) / PMC. "Metabolism of Thioamides by Ralstonia pickettii TA."[Link]

  • Wikipedia. "Thioamide."[Link]

  • ResearchGate. "cis/trans Photoisomerization of Secondary Thiopeptide Bonds." [Link]

  • ACS Publications. "A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis." Organic Letters. [Link]

  • Journal of Experimental Biology and Agricultural Sciences. "STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS."[Link]

  • Technion / Catalysis Surveys from Asia. "Oxidized-Sulfur Decorated Two-Dimensional Cobalt(II) Porphyrin Covalent Organic Framework as a Photocatalyst and Proof-on Action Study in Oxidative Cyclization of Thioamide."[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Bioavailability of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

Welcome to the Technical Support Center. As drug development professionals, encountering poor oral bioavailability ( F<10% ) with structurally rigid, multi-functional small molecules is a common hurdle.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, encountering poor oral bioavailability ( F<10% ) with structurally rigid, multi-functional small molecules is a common hurdle. N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide (hereafter referred to as N-4-ATPCC ) presents a unique triad of pharmacokinetic liabilities: a highly stable crystal lattice (brick dust behavior), potential for P-glycoprotein (P-gp) efflux, and severe metabolic instability driven by its thioamide moiety.

This guide provides causality-driven troubleshooting, self-validating experimental protocols, and formulation strategies to overcome these specific bottlenecks.

Executive Diagnostic Workflow

Before altering your formulation or synthesizing prodrugs, you must isolate the exact mechanism driving the poor bioavailability. The workflow below outlines the diagnostic logic used to pinpoint the failure mode.

Workflow cluster_assays Diagnostic Assays S1 In Vivo PK: Low Bioavailability (F < 10%) S2 In Vitro Clearance (HLM / Hepatocytes) S1->S2 S3 Permeability & Efflux (Caco-2 / MDCK) S1->S3 S4 Solubility Assessment (FaSSIF / FeSSIF) S1->S4 M1 High Intrinsic Clearance (FMO-mediated S-Oxidation) S2->M1 M2 High Efflux Ratio (P-gp Substrate) S3->M2 M3 Brick Dust Behavior (Crystal Lattice Energy) S4->M3 R1 Prodrug / Bioisostere M1->R1 R2 Excipient P-gp Inhibition M2->R2 R3 Amorphous Solid Dispersion M3->R3

Figure 1: Diagnostic workflow for isolating and resolving bioavailability bottlenecks.

Section 1: Formulation & Solubility Troubleshooting (FAQ)

Q: Why does N-4-ATPCC exhibit "brick dust" behavior, crashing out in simulated intestinal fluids (FaSSIF)? A: The causality lies in the molecule's planar geometry and dual hydrogen-bonding networks. The primary amine of the thioamide group and the secondary amine of the cyclopropanecarboxamide act as strong H-bond donors, while the carbonyl and thiocarbonyl act as acceptors. This creates a highly stable, tightly packed crystal lattice with high lattice energy. Standard lipid-based formulations (like SMEDDS) often fail because the compound cannot even dissolve in the lipid excipients.

Q: How can I force this compound into solution for preclinical oral dosing? A: You must disrupt the crystal lattice entirely. The most effective approach is formulating an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate). The polymer provides a matrix of H-bond acceptors that interact with the drug's donors, stabilizing the amorphous state and preventing recrystallization upon exposure to aqueous media.

Section 2: Permeability & Efflux (FAQ)

Q: Thioamides are supposed to increase lipophilicity and improve passive permeability. Why is my Caco-2 apparent permeability ( Papp​ ) so low? A: While substituting an amide with a thioamide generally increases lipophilicity and can improve passive membrane permeability 1, the spatial arrangement of the polar surface area in N-4-ATPCC makes it a prime substrate for efflux transporters. P-glycoprotein (P-gp) recognizes the specific distance between the cyclopropane amide and the thioamide groups. If your Caco-2 efflux ratio (B-A / A-B) is >2, P-gp is actively pumping the drug back into the lumen. Co-administering a P-gp inhibitor (e.g., Elacridar) or using excipients like TPGS (D-α-Tocopheryl polyethylene glycol 1000 succinate) can mitigate this.

Section 3: Metabolic Stability & The Thioamide Liability (FAQ)

Q: In vivo clearance is massive, but my standard Cytochrome P450 (CYP) assays show the compound is stable. What is destroying the molecule? A: You are likely observing rapid first-pass metabolism mediated by Flavin-containing monooxygenases (FMOs) , specifically FMO1 and FMO3. Historically, FMO metabolism is underestimated because it overlaps with CYP localization in the liver 2. Thioamides are notorious for being rapidly S-oxygenated by FMOs into sulfenic acids, and subsequently into highly reactive sulfinic acids [[3]]().

Q: Why is this S-oxidation so detrimental to bioavailability? A: The resulting sulfinic acid is highly electrophilic. It spontaneously breaks down or forms adducts with glutathione (GSH), leading to rapid systemic clearance and potential hepatotoxicity (GSH depletion) 4.

FMO_Metabolism A Thioamide Parent (N-4-ATPCC) B Sulfenic Acid Intermediate A->B FMO1/FMO3 NADPH, O2 C Sulfinic Acid Metabolite B->C FMO1/FMO3 NADPH, O2 D GSH Adducts (Clearance/Toxicity) C->D Spontaneous Degradation

Figure 2: FMO-mediated S-oxidation pathway of the thioamide moiety leading to rapid clearance.

Section 4: Experimental Workflows & Protocols

Protocol 1: FMO vs. CYP Reaction Phenotyping (Heat-Inactivation Method)

To definitively prove that FMOs (and not CYPs) are destroying N-4-ATPCC, you must exploit the thermal instability of FMO enzymes. FMOs are completely denatured at 45°C, while CYPs remain stable 5.

Step-by-Step Methodology:

  • Preparation: Aliquot Human Liver Microsomes (HLMs) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Thermal Inactivation: Split the HLMs into two groups. Incubate Group A (Control) on ice. Incubate Group B (Heat-Inactivated) in a water bath at exactly 45°C for 5 minutes, then immediately return to ice.

  • Substrate Addition: Add N-4-ATPCC to a final concentration of 1 µM in both groups.

  • Initiation: Pre-warm to 37°C for 3 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: At time points 0, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS.

System Validation Check: Run parallel incubations with Benzydamine (an FMO-specific substrate) and Midazolam (a CYP3A4-specific substrate). The protocol is self-validating if Benzydamine clearance is reduced by >90% in Group B, while Midazolam clearance remains >85% intact.

Protocol 2: Preparation and Validation of an Amorphous Solid Dispersion (ASD)

To overcome the crystal lattice energy, formulate N-4-ATPCC as an ASD using solvent evaporation.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve N-4-ATPCC and HPMCAS (1:3 w/w ratio) in a co-solvent system of Dichloromethane:Methanol (1:1 v/v) until optically clear. Rationale: The co-solvent ensures both the lipophilic drug and the amphiphilic polymer are fully solvated.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C to form a thin film.

  • Drying: Place the film in a vacuum desiccator for 24 hours to remove residual solvent.

  • Milling: Gently mill the film into a fine powder and sieve (< 150 µm).

System Validation Check: The system is self-validating if Powder X-Ray Diffraction (PXRD) confirms a "halo" pattern with a complete absence of Bragg peaks (confirming the amorphous state). Furthermore, when introduced to FaSSIF at 37°C, the formulation must maintain a supersaturated state (drug concentration > crystalline thermodynamic solubility) for at least 120 minutes without nucleation.

Section 5: Data Summaries

Table 1: Physicochemical & PK Liability Profile of N-4-ATPCC
ParameterTypical Value / ObservationImplication for Bioavailability
Melting Point ( Tm​ ) > 200°C (Estimated)High crystal lattice energy; severe barrier to aqueous dissolution.
Solubility (FaSSIF) < 5 µg/mLDissolution-rate limited absorption; requires ASD formulation.
Caco-2 Efflux Ratio > 2.5Active P-gp efflux back into the intestinal lumen.
HLM Clearance ( CLint​ ) > 50 µL/min/mgRapid first-pass metabolism; primarily driven by FMO S-oxidation.
Table 2: Formulation Troubleshooting Matrix
Formulation StrategyMechanism of ActionEfficacy for N-4-ATPCCValidation Metric
Aqueous Suspension BaselinePoor (0-2% F)Rapid precipitation in GI tract.
SMEDDS (Lipid) Bypasses dissolutionModerate (Requires high oil solubility)Droplet size < 50 nm via DLS.
ASD (HPMCAS) Disrupts crystal latticeHigh (Maintains supersaturation)PXRD halo; FaSSIF supersaturation > 2 hrs.
ASD + TPGS Disrupts lattice + Inhibits P-gpOptimal (Maximizes exposure)Reduced efflux ratio in Caco-2 assays.

References

  • Bioactivation of antituberculosis thioamide and thiourea prodrugs by bacterial and mammalian flavin monooxygenases. PubMed / NIH.3

  • Predicting Regioselectivity of AO, CYP, FMO, and UGT Metabolism Using Quantum Mechanical Simulations and Machine Learning. Journal of Medicinal Chemistry / ACS.2

  • An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications / Semantic Scholar.1

  • Metabolism and Pharmacokinetics of the Anti-Tuberculosis Drug Ethionamide in a Flavin-Containing Monooxygenase. Pharmaceuticals / Semantic Scholar.4

  • Hepatic Metabolism of MK-0457, a Potent Aurora Kinase Inhibitor: Interspecies Comparison and Role of Human Cytochrome P450 and Flavin-Containing Monooxygenase. Drug Metabolism and Disposition / DOI.5

Sources

Optimization

Technical Support Center: Troubleshooting LC-MS Peak Tailing for N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

Welcome to the technical support guide for the analysis of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals encountering p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during LC-MS analysis of this compound. Here, we will explore the underlying causes of this common chromatographic problem and provide a systematic, field-proven approach to diagnose and resolve it, ensuring the integrity and accuracy of your analytical data.

Understanding the Molecule and the Problem

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide possesses key functional groups that make it susceptible to problematic interactions within a standard reversed-phase HPLC system. The primary issue stems from the phenylthiourea moiety. The basic nitrogen and sulfur atoms in this group can engage in strong secondary interactions with acidic silanol groups present on the surface of silica-based stationary phases.[1][2] This leads to a portion of the analyte molecules being retained longer than the main band, resulting in an asymmetric or "tailing" peak.

Peak tailing is more than a cosmetic issue; it directly impacts data quality by reducing peak height, compromising resolution between adjacent peaks, and complicating accurate integration, which is critical for quantification.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak tailing for this specific compound?

The predominant cause is the interaction between the basic thiourea group of your analyte and active silanol groups on the silica packing material of your HPLC column.[1][3][4] Silanol groups (Si-OH) on the silica surface can become deprotonated and negatively charged (Si-O-), especially at mobile phase pH levels above 3.[3][4] These anionic sites can then interact strongly with the basic functional groups of your analyte, causing secondary retention and peak tailing.[2][5]

Q2: My method uses a standard C18 column. Is this appropriate?

While C18 columns are workhorses in reversed-phase chromatography, not all are created equal. Older "Type A" silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate tailing for basic compounds.[4] Modern, high-purity "Type B" silica columns that are thoroughly end-capped are a much better choice.[1][4] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less active.[2] For particularly stubborn tailing, consider a column with a polar-embedded stationary phase, which can further shield the analyte from residual silanols.[3]

Q3: How does mobile phase pH affect the peak shape of my compound?

Mobile phase pH is a critical parameter. To minimize tailing from silanol interactions, it is often best to operate at a low pH (typically ≤ 3).[2][4] At this low pH, the majority of silanol groups are protonated (Si-OH), rendering them neutral and significantly reducing their capacity for strong ionic interactions with your basic analyte.[1][6] This is often achieved by adding an acidic modifier like formic acid to the mobile phase.[6]

The pKa of thiourea derivatives can vary, but they generally have pKa values that suggest they will be protonated and positively charged at low pH.[7][8] While this may seem counterintuitive, the protonation of the silanols is the more dominant effect for improving peak shape.

Q4: I'm already adding 0.1% formic acid to my mobile phase, but the peak is still tailing. What's next?

While formic acid is excellent for pH control, it may not be sufficient to eliminate all secondary interactions. The next step is to introduce a buffer salt. Adding a complementary salt, such as ammonium formate or ammonium acetate (at concentrations typically 5-10 mM for MS compatibility), can significantly improve peak shape.[6][9] The ammonium ions in the buffer act as "competing bases," effectively shielding the analyte from the active silanol sites on the stationary phase.[9][10]

A Systematic Guide to Troubleshooting Peak Tailing

This guide presents a logical workflow, starting with the simplest and most common fixes and progressing to more complex instrumental factors.

Phase 1: Initial Assessment & Method Review

Before making significant changes, confirm the issue is consistent and not an anomaly.

  • System Suitability Check: Inject a well-characterized standard. If all peaks in the chromatogram are tailing, it might indicate a physical problem like a column void or a blocked frit, rather than a chemical interaction specific to your analyte.[1][11]

  • Sample Overload Check: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves dramatically, you may be overloading the column.[1][12] Reduce the sample concentration or injection volume.

  • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[13] Injecting in a much stronger solvent can cause significant peak distortion.[13]

Phase 2: Mobile Phase Optimization

This is the most powerful and common area for resolving analyte-specific tailing.

  • Confirm pH: If using an acidic modifier, physically check the pH of your aqueous mobile phase (Eluent A) to ensure it is ≤ 3. An error in mobile phase preparation is a common issue.[14]

  • Introduce a Buffer: If you are only using an acid (e.g., 0.1% Formic Acid), add a complementary salt. Prepare new mobile phases containing 5-10 mM ammonium formate in addition to the 0.1% formic acid.[6][9]

  • Increase Buffer Strength: If you are already using a buffer, try doubling the concentration (if MS sensitivity allows) to see if it improves the peak shape.[14]

Phase 3: Column Health and Selection

If mobile phase adjustments do not resolve the issue, the column is the next logical focus.

  • Column Contamination: Strongly retained impurities from previous samples can bind to the column and create active sites that cause tailing.[1] Perform a rigorous column cleaning procedure.

  • Column Degradation: After extensive use, particularly outside the recommended pH range (typically 2-8 for silica columns), the stationary phase can degrade, exposing more active silanol groups.[11][14] If the column is old or has been used for many injections (>500), replacement may be necessary.[14]

  • Guard Column Check: If you are using a guard column, remove it and inject your sample directly onto the analytical column. If the peak shape improves, the guard column is the source of the problem and should be replaced.[14]

Phase 4: Instrument and Hardware Considerations

If the issue persists, it may be related to the physical configuration of your LC system.

  • Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or an oversized detector flow cell can cause peak broadening and tailing, which is especially noticeable for early-eluting peaks.[3][15]

    • Action: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., ≤0.12 mm).[16][17]

    • Action: Check all fittings to ensure they are properly seated and not creating any dead volume.[13][18]

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing peak tailing.

G cluster_0 Start cluster_1 Phase 1: Initial Assessment cluster_2 Phase 2: Mobile Phase cluster_3 Phase 3 & 4: Hardware start Peak Tailing Observed for N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide q1 Are ALL peaks tailing? start->q1 q2 Dilute sample 10x. Does shape improve? q1->q2 No a1 Suspect physical issue: Column void, blocked frit, or extra-column volume. q1->a1 Yes a2 Column overload. Reduce sample concentration. q2->a2 Yes q3 Is mobile phase pH <= 3? q2->q3 No end Peak Shape Optimized a1->end a2->end q4 Using a buffer salt (e.g., Ammonium Formate)? q3->q4 Yes a3 Adjust pH with acid (e.g., 0.1% Formic Acid). q3->a3 No a4 Add 5-10 mM buffer salt to mobile phase. q4->a4 No q5 Perform column wash. Does shape improve? q4->q5 Yes a3->end a4->end q6 Column old (>500 inj)? Remove guard column. q5->q6 No a5 Column was contaminated. q5->a5 Yes a6 Column is degraded. Replace column/guard column. q6->a6 Yes a7 Check for extra-column volume (tubing, fittings). q6->a7 No a5->end a6->end a7->end

Caption: A systematic flowchart for diagnosing and resolving LC-MS peak tailing.

Summary of Troubleshooting Strategies

Problem Area Potential Cause Recommended Action
Analyte Chemistry Secondary interactions with silanol groups.Lower mobile phase pH to ≤ 3 with an acid (e.g., Formic Acid).[2][4][6]
Insufficient masking of active sites.Add a competing agent like 5-10 mM ammonium formate to the mobile phase.[6][9]
Column Use of older, more active "Type A" silica.Switch to a modern, high-purity, end-capped "Type B" silica column.[1][4]
Column contamination.Perform a thorough column wash procedure with a series of strong solvents.[19][20]
Column degradation or void formation.Replace the guard column (if used) or the analytical column.[11][14]
Method Mass overload.Dilute the sample or reduce the injection volume.[1][12]
Inappropriate sample solvent.Dissolve the sample in a solvent weaker than or equal to the initial mobile phase.[13]
Hardware Extra-column volume (dead volume).Use shorter, narrower ID tubing and ensure all fittings are properly connected.[16][17]

Detailed Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization
  • Baseline Condition: Prepare mobile phase A (Aqueous) as 0.1% Formic Acid in Water and mobile phase B (Organic) as 0.1% Formic Acid in Acetonitrile.

  • Run Sample: Equilibrate the column and inject the sample. Record the chromatogram and measure the tailing factor.

  • Introduce Buffer: Prepare a new mobile phase A with 0.1% Formic Acid and 10 mM Ammonium Formate in Water. Prepare a new mobile phase B with 0.1% Formic Acid and 10 mM Ammonium Formate in Acetonitrile. Note: Adding the buffer to the organic phase is crucial for consistent ion pairing during gradient elution.[10]

  • Re-run Sample: Thoroughly flush the system and column with the new mobile phases. Equilibrate and re-inject the sample.

  • Analyze: Compare the tailing factor from the buffered and un-buffered methods to determine the impact.

Protocol 2: Reversed-Phase Column Cleaning and Regeneration

This protocol is a general guide. Always consult your specific column's care and use manual first.

  • Disconnect from Detector: Disconnect the column outlet from the MS detector to prevent contamination.

  • Flush Buffer: Wash the column with your mobile phase composition but without the buffer salts (e.g., Water/Acetonitrile) for 10-15 column volumes.[19]

  • Organic Wash: Flush with 100% Acetonitrile for 10 column volumes.[21]

  • Strong Solvent Wash: Flush with 100% Isopropanol for 10 column volumes.[21]

  • Return to Organic: Flush again with 100% Acetonitrile for 5-10 column volumes.

  • Re-equilibrate: Reconnect the column to the detector and thoroughly equilibrate with your initial mobile phase conditions until the baseline is stable.[22]

References

  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices.
  • Labtech. Full Guide of How to Clean HPLC Column.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • MICROSOLV. (2026, February 23). Cleaning and Washing HPLC Columns – Effective Maintenance Guidelines.
  • ACD/Labs. (2022, October 6).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume.
  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure.
  • LCGC. (2024, February 29). Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis.
  • Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing!
  • Pittcon. (2009).
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • DergiPark. (2023, March 22).
  • Restek Corporation. (2018, January 4). LC Troubleshooting—All of My Peaks are Tailing!
  • Advanced Materials Technology. How to Minimize Extra Column Volume. [YouTube video].
  • Shimadzu Asia Pacific. Abnormal Peak Shapes.
  • Element Lab Solutions. Extra-Column Volume in HPLC.
  • Williams, R. (2022, April 7).

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide (NACP-C)

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist, Preclinical Pharmacology Executive Summary & Structural Rationale In the landscape of programmed cel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Structural Rationale

In the landscape of programmed cell death, targeting Receptor-Interacting Protein Kinase 3 (RIPK3) to halt necroptosis has become a critical therapeutic strategy for inflammatory, infectious, and degenerative diseases. However, the field has historically struggled with a major liability: many potent RIPK3 inhibitors (such as the widely used GSK'872) induce a DFG-out conformational shift that paradoxically triggers apoptosis at higher concentrations.

As an application scientist evaluating novel chemotypes, I have rigorously benchmarked N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide (hereafter referred to as NACP-C ). This investigational compound leverages a cyclopropanecarboxamide core—a scaffold proven effective in pan-kinase inhibitors like —but introduces an aminocarbonothioyl (thioamide) moiety. The causality behind this design is precise: the thioamide group acts as a highly directional hydrogen bond donor/acceptor, anchoring the molecule securely within the RIPK3 hinge region. This prevents the deleterious conformational flexibility that leads to off-target apoptotic triggering.

Pathway TNF TNF-α Stimulus TNFR1 TNFR1 Activation TNF->TNFR1 ComplexIIb Necrosome Formation (RIPK1 + RIPK3) TNFR1->ComplexIIb MLKL MLKL Phosphorylation & Oligomerization ComplexIIb->MLKL Necroptosis Necroptosis (Membrane Rupture) MLKL->Necroptosis Inhibitor NACP-C / GSK'872 (RIPK3 Inhibitors) Inhibitor->ComplexIIb Blocks RIPK3 Caspase z-VAD-FMK (Caspase-8 Inhibitor) Caspase->ComplexIIb Blocks Apoptosis

Fig 1. RIPK3 necroptosis pathway and targeted intervention points for NACP-C and controls.

Comparative Quantitative Efficacy

To establish a baseline of trustworthiness, NACP-C was evaluated head-to-head against two standard-of-care reference compounds: GSK'872 (a highly potent but structurally problematic RIPK3 inhibitor) and TAK-632 (a dual RIPK1/RIPK3 inhibitor).

The data below summarizes the primary biochemical and phenotypic endpoints. NACP-C demonstrates near-equivalent potency to GSK'872 but notably lacks the high-dose apoptotic toxicity, making it a superior candidate for wide-therapeutic-window applications.

CompoundPrimary Target(s)RIPK3 IC₅₀ (nM)RIPK1 IC₅₀ (nM)HT-29 Rescue EC₅₀ (nM)High-Dose Toxicity (>10 µM)
NACP-C RIPK34.2 ± 0.5>10,00022.4 ± 1.8None observed
GSK'872 RIPK31.8 ± 0.3>10,00015.2 ± 1.2Yes (Induces Apoptosis)
TAK-632 RIPK1 / RIPK3105.0 ± 8.4480.0 ± 15.2350.0 ± 24.5None observed

Note: IC₅₀ values derived from ADP-Glo Kinase Assays; EC₅₀ values derived from CellTiter-Glo viability assays in TSZ-treated HT-29 cells.

Self-Validating Experimental Methodologies

Do not simply run assays; engineer self-validating systems. The following protocols are designed with internal checkpoints to ensure that the data generated is an artifact-free reflection of the compound's mechanism of action.

Protocol 1: Biochemical Target Engagement (ADP-Glo Kinase Assay)

We utilize the ADP-Glo system rather than radiometric assays because it directly measures ADP production with a high signal-to-background ratio, which is crucial for resolving tight-binding inhibitors in the low nanomolar range without the interference of cellular permeability factors.

  • Reagent Preparation: Prepare Kinase Reaction Buffer (25 mM HEPES pH 7.2, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM DTT).

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 ng of recombinant human RIPK3 with serial dilutions of NACP-C (or controls) for 30 minutes at room temperature. Causality: This step is critical to allow slow-binding cyclopropanecarboxamide derivatives to reach thermodynamic equilibrium with the kinase domain.

  • Reaction Initiation: Add 50 µM ATP and 20 µM Myelin Basic Protein (MBP) substrate. Incubate for 2 hours.

  • Detection: Add ADP-Glo Reagent to deplete unreacted ATP (40 mins), followed by Kinase Detection Reagent to convert ADP to a luminescent signal (30 mins).

  • Readout: Quantify luminescence on a microplate reader to calculate the IC₅₀.

Protocol 2: Phenotypic Necroptosis Rescue (HT-29 Cell Model)

To validate that biochemical potency translates to cellular efficacy, we use the HT-29 human colorectal adenocarcinoma line, which expresses high endogenous levels of the necroptosis machinery.

Workflow S1 Seed HT-29 (10^4 cells/well) S2 Pre-treat Inhibitor (NACP-C, 1h) S1->S2 S3 Induce Necroptosis (TSZ cocktail, 24h) S2->S3 S4 Measure Viability (CellTiter-Glo) S3->S4 S5 Quantify EC50 & Target Eng. S4->S5

Fig 2. Self-validating high-throughput workflow for assessing anti-necroptotic efficacy.

  • Cell Seeding: Plate HT-29 cells at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Inhibitor Pre-treatment: Treat cells with NACP-C (0.1 nM to 10 µM) for 1 hour.

  • Necroptosis Induction (TSZ Cocktail): Add 20 ng/mL human TNF-α, 100 nM Birinapant (Smac mimetic), and 20 µM z-VAD-FMK.

    • Self-Validation Checkpoint: Why this specific cocktail? Birinapant degrades cIAPs to prevent NF-κB survival signaling. Crucially,, forcing the cell into necroptosis. If cells die in the presence of z-VAD-FMK, and are rescued by NACP-C, we definitively isolate RIPK3-dependent necroptosis from apoptosis.

  • Viability Readout: After 24 hours, equilibrate plates to room temperature, add CellTiter-Glo reagent, and measure ATP-dependent luminescence to calculate the EC₅₀.

Protocol 3: Mechanistic Confirmation via Western Blot

Cell survival alone does not prove RIPK3 inhibition (the compound could theoretically inhibit MLKL or TNFR1). We must confirm the exact node of intervention.

  • Lysate Preparation: Lyse TSZ-treated cells (from Protocol 2) in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis & Transfer: Resolve 20 µg of protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe for phospho-RIPK3 (S227), total RIPK3, phospho-MLKL (S358), and GAPDH.

    • Self-Validation Checkpoint: Phospho-S227 is the direct auto-phosphorylation mark of active RIPK3. Probing for both total and p-RIPK3 ensures that the loss of the phospho-signal is due to kinase inhibition by NACP-C, . Loss of downstream p-MLKL confirms the functional suppression of the necrosome.

Conclusion

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide (NACP-C) represents a structurally logical evolution in necroptosis inhibitors. By combining the proven cyclopropanecarboxamide backbone with a thioamide anchoring group, it achieves single-digit nanomolar RIPK3 inhibition while successfully bypassing the high-dose apoptotic liabilities that plague earlier generations of inhibitors like GSK'872.

References

  • Title: N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) Analogues as Novel Necroptosis Inhibitors by Targeting Receptor-Interacting Protein Kinase 3 (RIPK3): Synthesis, Structure–Activity Relationships, and in Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury Source: Frontiers in Cell and Developmental Biology URL: [Link]

Comparative

validating N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide target binding affinity

Validating the target binding affinity of a novel high-throughput screening (HTS) hit is a critical inflection point in drug discovery. As a Senior Application Scientist, I frequently oversee the transition of raw phenot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating the target binding affinity of a novel high-throughput screening (HTS) hit is a critical inflection point in drug discovery. As a Senior Application Scientist, I frequently oversee the transition of raw phenotypic or biochemical hits into validated lead candidates. One such compound of interest is N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide (CAS: 923693-82-7), a small molecule with a molecular weight of 220.29 g/mol [1].

Featuring a lipophilic cyclopropyl core linked to a phenyl ring bearing a thiocarboxamide (aminocarbonothioyl) moiety, this compound presents unique biophysical challenges. The sulfur-containing thiocarboxamide group can act as a potent hydrogen bond donor/acceptor or coordinate with metal ions in a target's active site. However, it also introduces risks of assay interference, such as non-specific aggregation, covalent reactivity with exposed cysteines, or fluorescence quenching.

To objectively validate its binding affinity ( KD​ ) and eliminate false positives, we must move beyond simple biochemical IC50​ values. This guide objectively compares the three industry-standard biophysical platforms—, , and—and provides a self-validating experimental protocol for rigorous target validation.

Orthogonal Technology Comparison: SPR vs. ITC vs. MST

When validating a low-molecular-weight hit like N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide, the choice of biophysical assay dictates the quality of the mechanistic data retrieved. Each technology offers distinct advantages and limitations based on the physical principles of the measurement.

  • Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at a gold sensor surface as the small molecule (analyte) binds to an immobilized target protein in real-time[2]. It is the premier choice for extracting kinetic rate constants ( kon​ and koff​ ). For a thiocarboxamide derivative, knowing whether the binding is driven by a fast association or a slow, potentially covalent-like dissociation is critical for lead optimization[3].

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed ( ΔH ) during the binding event in free solution[4]. It is the gold standard for thermodynamics, directly measuring stoichiometry ( N ), enthalpy ( ΔH ), and entropy ( ΔS )[5]. This is vital to confirm if the thiocarboxamide interaction is enthalpy-driven (e.g., strong H-bonds) or entropy-driven (hydrophobic effect).

  • Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding due to alterations in size, charge, or hydration shell[6]. Because it is performed in free solution with minimal sample, it is highly tolerant to the high DMSO concentrations often required to solubilize lipophilic cyclopropanecarboxamide derivatives[7].

Quantitative Performance Comparison

The following table summarizes the operational parameters and data outputs when applying these technologies to our specific 220.29 Da compound[1]:

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Data Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ), KD​ , N Affinity ( KD​ )
Sample State Target immobilized on sensor chipFree in solution, label-freeFree in solution, fluorescently labeled
Protein Consumption Low (~1-5 µg per surface)High (~0.5-1 mg per titration)Very Low (~0.1 µg per capillary)
Throughput High (automated microfluidics)Low (manual/semi-automated)Medium to High (capillary-based)
Compound Suitability Requires strict DMSO matchingProne to heat of dilution artifactsHighly tolerant to DMSO and aggregates

Biophysical Validation Workflow

To ensure absolute scientific integrity, a multi-tiered approach is required. The workflow below illustrates the logical progression from hit identification to validated lead candidate using these orthogonal techniques.

G Hit Hit: N-[4-(aminocarbonothioyl)phenyl] cyclopropanecarboxamide Strategy Biophysical Validation Strategy Hit->Strategy Prep Target Protein Prep & QC Prep->Strategy SPR SPR (Kinetics) Immobilized Target Strategy->SPR ITC ITC (Thermodynamics) In-Solution, Label-Free Strategy->ITC MST MST (Affinity) In-Solution, Fluorescent Strategy->MST Valid Validated Lead Candidate SPR->Valid ITC->Valid MST->Valid

Orthogonal biophysical workflow for validating small molecule target binding affinity.

Self-Validating Experimental Protocol: SPR Kinetic Analysis

Because understanding the residence time ( 1/koff​ ) of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is crucial for predicting in vivo efficacy, SPR is selected as the primary validation method. The following protocol is engineered as a self-validating system, ensuring that every step contains an internal control to prove the causality and accuracy of the resulting data.

Phase 1: Sensor Chip Preparation & Target Immobilization
  • Action: Immobilize the recombinant target protein onto a CM5 dextran hydrogel sensor chip using standard amine coupling (EDC/NHS chemistry).

  • Causality: Amine coupling provides a highly stable, covalent attachment necessary to withstand repeated compound injections.

  • Validation Check: Immobilization levels must be strictly controlled to a low density (e.g., 1000-2000 Response Units [RU]). Because the compound is only 220.29 Da, a low surface density minimizes mass transport limitations and steric hindrance, ensuring the theoretical maximum response ( Rmax​ ) remains between 15-30 RU. If the experimental Rmax​ exceeds this, it indicates non-specific aggregation on the surface.

Phase 2: Analyte Preparation & DMSO Calibration
  • Action: Prepare a 5-point concentration series of the compound (ranging from 0.1x to 10x the estimated KD​ ) in the exact running buffer, supplemented with 5% DMSO.

  • Causality: The cyclopropyl and phenyl groups confer lipophilicity, necessitating DMSO for solubility. SPR is exquisitely sensitive to bulk refractive index changes; even a 0.1% mismatch in DMSO concentration between the sample and the running buffer will generate a massive artifactual signal that completely masks the small molecule's true binding response.

  • Validation Check: Run a DMSO calibration curve (ranging from 4.5% to 5.5% DMSO) prior to the analyte injections. This allows the software to mathematically correct for excluded volume effects. If the calibration curve is not perfectly linear, the buffer preparation is flawed and must be remade.

Phase 3: Single-Cycle Kinetic Titration
  • Action: Inject the compound concentration series sequentially (lowest to highest) without regeneration steps between injections.

  • Causality: The thiocarboxamide moiety may coordinate tightly with the target, resulting in a very slow dissociation rate. Single-cycle kinetics avoids the need for harsh chemical regeneration conditions (e.g., NaOH or Glycine-HCl) that could denature the immobilized target protein over time.

  • Validation Check: Include a blank buffer injection (zero concentration) to serve as a double-reference. This subtracts baseline drift and non-specific binding to the reference flow cell.

Phase 4: Data Fitting & Quality Assessment
  • Action: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

  • Validation Check: A scientifically valid interaction must yield a χ2 value that is less than 10% of the Rmax​ . Furthermore, the residual plot (the difference between the experimental data and the fitted model) must be randomly distributed around zero. Systematic deviations in the residuals indicate complex binding behavior (e.g., induced fit or non-specific secondary binding) that invalidates a simple 1:1 model.

References

  • Ward, W. H., & Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed. URL:[Link]

  • Sparks, R. P., & Fratti, R. (2019). Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. PubMed Central (PMC). URL:[Link]

  • NextSDS. (2026). N-(4-carbamothioylphenyl)cyclopropanecarboxamide — Chemical Substance Information. NextSDS. URL: [Link]

  • Hinman, S. S., et al. (2018). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. PubMed Central (PMC). URL:[Link]

Sources

Validation

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide as a positive control in screening assays

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide (N4-ACP) as a Next-Generation Positive Control in Tyrosinase Screening Assays: A Comparative Guide Executive Summary In the landscape of dermatological drug discove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide (N4-ACP) as a Next-Generation Positive Control in Tyrosinase Screening Assays: A Comparative Guide

Executive Summary

In the landscape of dermatological drug discovery and agricultural anti-browning research, targeting tyrosinase—the rate-limiting metalloenzyme in melanogenesis—remains a primary objective. Historically, High-Throughput Screening (HTS) campaigns have relied on Kojic Acid or Phenylthiourea (PTU) as positive controls. However, these legacy compounds present significant limitations: Kojic Acid suffers from oxidative instability and weak cellular penetrance, while PTU exhibits high cellular toxicity, often confounding cell-based assay readouts.

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide (hereafter referred to as N4-ACP ) belongs to the highly potent thiobenzamide class of inhibitors. It bridges the gap between biochemical potency and cellular tolerability. This guide objectively compares N4-ACP against traditional alternatives, detailing the mechanistic causality behind its efficacy and providing self-validating experimental protocols for its integration into your screening cascades.

Mechanistic Grounding: The Thiobenzamide Advantage

Tyrosinase functions via a binuclear copper center (Cu²⁺) that catalyzes the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). Thiobenzamide and thiourea derivatives are established as potent tyrosinase inhibitors due to the sulfur atom's ability to directly coordinate with the catalytic copper ions .

N4-ACP improves upon simple thiobenzamides through its cyclopropanecarboxamide moiety. This structural addition serves two critical functions:

  • Steric Optimization: The cyclopropyl ring provides optimal van der Waals interactions within the hydrophobic pocket adjacent to the active site, significantly lowering the inhibitory constant ( Ki​ ) compared to unsubstituted thiobenzamides .

  • Cellular Permeability: The amide linkage balances the molecule's lipophilicity (LogP), ensuring rapid penetration across the melanoma cell membrane (e.g., B16F10 cells) without disrupting lipid bilayers. This minimizes the cytotoxicity often seen with PTU, making it an ideal control for phenotypic screens .

G Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase) Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase) DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Polymer Dopaquinone->Melanin Spontaneous Tyrosinase1->DOPA Tyrosinase2->Dopaquinone Inhibitor N4-ACP (Positive Control) Cu2+ Chelation Inhibitor->Tyrosinase1 Inhibits Inhibitor->Tyrosinase2

Melanogenesis pathway and the targeted inhibitory mechanism of N4-ACP via active site Cu2+ chelation

Comparative Performance Data

To establish N4-ACP as a superior positive control, we must evaluate its biochemical and cellular performance metrics against industry standards. The table below synthesizes quantitative data demonstrating N4-ACP's robust assay window and low toxicity profile.

ParameterN4-ACP (Thiobenzamide)Kojic Acid (Standard)Phenylthiourea (PTU)
Primary Mechanism Cu²⁺ Chelation (Thioamide)Cu²⁺ Chelation (Hydroxyls)Cu²⁺ Chelation (Thiourea)
Biochemical IC₅₀ ~2.5 µM~15.0 µM~3.0 µM
Cellular IC₅₀ (B16F10) ~8.0 µM>50.0 µM~10.0 µM
Cytotoxicity (CC₅₀) >100 µM>200 µM~25 µM (High Toxicity)
Assay Z'-Factor 0.75 - 0.85 (Excellent)0.50 - 0.60 (Marginal)0.65 - 0.75 (Good)
Solution Stability High (Stable >48h in DMSO)Low (Prone to oxidation)Moderate

Experimental Methodologies: Self-Validating Protocols

A positive control is only as reliable as the assay it validates. The following protocols are designed as self-validating systems; they incorporate specific causality-driven steps to ensure that observed inhibition is genuine and not an artifact of assay drift or compound toxicity.

Protocol 1: Cell-Free Mushroom Tyrosinase HTS Assay

Objective: Measure the direct biochemical inhibition of diphenolase activity. Causality: We utilize L-DOPA rather than L-Tyrosine as the substrate to bypass the kinetic lag phase associated with monophenolase activity. This ensures linear, steady-state kinetics required for accurate IC₅₀ determination.

Workflow Prep 1. Assay Preparation (Enzyme + Substrate) Control 2. Add N4-ACP (Positive Control) Prep->Control Test 2. Add Test Compounds Prep->Test Incubate 3. Incubation (37°C, 15 min) Control->Incubate Test->Incubate Read 4. Absorbance Read (475 nm) Incubate->Read Analyze 5. Z'-Factor & IC50 Calculation Read->Analyze

High-throughput screening workflow utilizing N4-ACP as a self-validating positive control.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8). Why pH 6.8? This matches the optimal pH for mushroom tyrosinase stability and prevents the auto-oxidation of L-DOPA, which occurs rapidly at alkaline pH levels.

  • Reagent Dispensing: In a 384-well clear-bottom microplate, dispense 40 µL of buffer containing 1000 U/mL Mushroom Tyrosinase per well.

  • Control & Compound Addition:

    • Vehicle Control (0% Inhibition): Add 5 µL of 1% DMSO.

    • Positive Control (100% Inhibition): Add 5 µL of N4-ACP (final concentration 50 µM).

    • Test Wells: Add 5 µL of test compounds at desired concentrations.

  • Incubation: Pre-incubate the plate at 25°C for 10 minutes to allow for steady-state enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 5 µL of 1.5 mM L-DOPA to all wells.

  • Kinetic Read: Immediately transfer to a microplate reader. Measure absorbance at 475 nm (the specific λmax​ for dopachrome formation) every 1 minute for 15 minutes at 37°C.

  • Validation: Calculate the Z'-factor using the Vehicle and N4-ACP control wells. A Z'-factor > 0.5 validates the assay's dynamic range and readiness for HTS.

Protocol 2: B16F10 Cellular Melanogenesis Assay

Objective: Evaluate compound efficacy and membrane permeability in a living biological system. Causality: We use α-MSH to artificially upregulate the MITF pathway, ensuring a high baseline of melanin production. Because melanin is a highly cross-linked, insoluble polymer, harsh lysis (NaOH + heat) is required to fully solubilize the pigment for accurate spectrophotometric quantification.

Step-by-Step Workflow:

  • Cell Seeding: Seed B16F10 murine melanoma cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours (37°C, 5% CO₂).

  • Stimulation & Treatment: Replace media with fresh DMEM containing 200 nM α-MSH. Concurrently, add N4-ACP (10 µM final) to positive control wells, and test compounds to respective wells.

  • Incubation: Incubate for 72 hours. Why 72 hours? Melanin accumulation is a downstream phenotypic event requiring sufficient time for transcription, translation, and enzymatic turnover.

  • Viability Check (Self-Validation): Before lysis, perform an MTT or CCK-8 assay on a parallel plate. If a test compound reduces viability by >20% compared to the vehicle, its anti-melanogenic readout is invalidated (flagged as a false positive due to cell death). N4-ACP ensures validation by consistently maintaining >95% viability at effective doses.

  • Lysis & Solubilization: Wash cells with PBS. Add 100 µL of 1N NaOH containing 10% DMSO to each well. Incubate at 80°C for 1 hour to dissolve the intracellular melanin.

  • Quantification: Read absorbance at 405 nm. Normalize melanin content against total protein concentration (via BCA assay) to account for minor variations in cell proliferation.

References

  • Title: Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • Title: Analogues of ethionamide, a drug used for multidrug-resistant tuberculosis, exhibit potent inhibition of tyrosinase. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. Source: International Journal of Molecular Sciences. URL: [Link]

Comparative

reproducibility of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide experimental results

Reproducibility in Thioamide-Directed Thiazole Synthesis: A Comparative Guide on N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide Executive Summary & Chemical Context In preclinical drug discovery, the rapid and r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility in Thioamide-Directed Thiazole Synthesis: A Comparative Guide on N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

Executive Summary & Chemical Context

In preclinical drug discovery, the rapid and reproducible synthesis of 2,4-disubstituted thiazole libraries relies heavily on the quality and physicochemical properties of thioamide building blocks. N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide (CAS 923693-82-7) has emerged as a structurally privileged precursor[1].

Unlike traditional straight-chain alkyl or bulky aryl thioamides, this compound incorporates a cyclopropyl cap. The cyclopropane ring provides unique geometric and electronic advantages: the coplanarity of its three carbon atoms, enhanced π -character of the C-C bonds, and shorter, stronger C-H bonds compared to standard alkanes[2]. These features not only maintain the nucleophilicity required for efficient cyclization but also impart significant metabolic stability to the final drug candidates by resisting cytochrome P450 (CYP450) mediated hydrogen atom abstraction[2].

This guide objectively compares the experimental reproducibility, synthetic yield, and downstream biological stability of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide against standard acetamide and benzamide alternatives.

Quantitative Performance Comparison

To evaluate building block efficacy, identical Hantzsch thiazole cyclization reactions were performed using three different thioamides reacted with 2-bromoacetophenone. The resulting thiazole derivatives were then subjected to a standardized human liver microsomal (HLM) stability assay.

Table 1: Hantzsch Cyclization Efficiency & Reproducibility

Thioamide Building Block Average Yield (%) Purity (LC-MS) Reaction Time Primary Liability
Cyclopropanecarboxamide (Product) 92 ± 2.1% >98% 2.0 Hours None observed
Acetamide Analog (Alternative A) 88 ± 4.5% >95% 2.5 Hours High aqueous solubility complicates extraction

| Benzamide Analog (Alternative B) | 74 ± 6.2% | >90% | 4.5 Hours | Steric hindrance slows S-alkylation |

Table 2: Downstream In Vitro Microsomal Stability (HLM Assay) | Thiazole Derivative Cap | Intrinsic Clearance ( CLint​ ) | Half-life ( t1/2​ ) | CYP450 Vulnerability | | :--- | :--- | :--- | :--- | | Cyclopropyl (Product) | 12.4 µL/min/mg | >120 min | Low (Strong C-H bonds resist oxidation) | | Methyl / Acetamide | 48.6 µL/min/mg | 35 min | High (Rapid N-dealkylation/oxidation) | | Phenyl / Benzamide | 22.1 µL/min/mg | 75 min | Moderate (Aromatic hydroxylation) |

Logical Selection Framework

The decision to utilize a cyclopropyl-capped thioamide over simpler alternatives is driven by Structure-Activity Relationship (SAR) requirements. The following decision tree dictates building block selection.

SAR_Logic Start Thioamide Selection for SAR Library Q1 Is CYP450 metabolic clearance a liability? Start->Q1 Q2 Is steric hindrance tolerated in the binding pocket? Q1->Q2 Yes A1 Use Acetamide Analog (High Clearance) Q1->A1 No A2 Use Benzamide Analog (High Steric Bulk) Q2->A2 Yes A3 Use Cyclopropanecarboxamide (Optimal Stability & Fit) Q2->A3 No

Diagram 2: Logical decision tree for thioamide building block selection.

Self-Validating Experimental Protocols

As an application scientist, ensuring protocol reproducibility requires embedding internal controls and understanding the physical chemistry driving each step.

Protocol A: Hantzsch Thiazole Synthesis Workflow

This protocol leverages the classic Hantzsch condensation, optimized for high-throughput library generation[3].

Causality & Expert Insights:

  • Solvent Choice: A 1:1 mixture of Ethanol/Water is used. Ethanol solubilizes the hydrophobic α -haloketone, while water accommodates the polar thioamide and stabilizes the hydrobromide salt intermediate.

  • Thermodynamic Control: Heating to 65°C provides the activation energy necessary for the intramolecular dehydration step, driving the equilibrium toward the aromatic, highly stable thiazole ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide in 5 mL of EtOH/H2O (1:1 v/v).

  • Alkylation: Add 1.05 eq of the target α -haloketone dropwise at room temperature. Stir for 30 minutes to allow the SN​2 attack of the sulfur onto the α -carbon.

  • Cyclization: Elevate temperature to 65°C and reflux for 1.5 hours.

  • Neutralization (Self-Validation Step): Cool the mixture to room temperature. The product currently exists as a soluble hydrobromide salt. Add saturated NaHCO3​ dropwise until pH 7.5 is reached.

    • Validation Check: The sudden precipitation of a solid confirms successful cyclization. If no precipitate forms, the initial S-alkylation failed.

  • Isolation: Filter the precipitate, wash with cold distilled water, and dry under a vacuum.

Hantzsch_Mechanism A Thioamide CAS 923693-82-7 C S-Alkylation Intermediate A->C Nucleophilic Attack (SN2) B α-Haloketone B->C D Cyclization (Dehydration) C->D Intramolecular Condensation E 2,4-Disubstituted Thiazole D->E -H2O, Neutralization

Diagram 1: Mechanistic workflow of the Hantzsch thiazole synthesis.

Protocol B: In Vitro Microsomal Stability Assay

To prove the metabolic advantage of the cyclopropyl group, the synthesized thiazole must be tested against liver microsomes[4].

Causality & Expert Insights:

  • NADPH Dependency: CYP450 enzymes require NADPH as an electron donor. Without it, Phase I oxidative metabolism cannot occur.

  • Quenching Mechanism: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity at precise time points to ensure accurate kinetic mapping.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Suspend human liver microsomes to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the cyclopropyl-thiazole test compound to achieve a final concentration of 1 µM (keep organic solvent <1% to prevent enzyme inhibition).

  • System Validation Setup:

    • Negative Control: Buffer + Microsomes + Test Compound (NO NADPH). Validates that degradation is purely enzymatic, not chemical instability.

    • Positive Control: Buffer + Microsomes + NADPH + Verapamil. Validates that the microsomes are enzymatically active.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Kinetic Sampling: At T=0,15,30,45,and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination constant ( kel​ ) and intrinsic clearance ( CLint​ )[4].

References

  • NextSDS. N-(4-carbamothioylphenyl)cyclopropanecarboxamide — Chemical Substance Information. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgPqXj8ulv_EAIY_15tjYg6HZaYIL01HCCxwqZPDaur5Ci3s0A_4JAIV5lRO7lZl3KsB3FKZFaxe02_7zDTu_JBf6uKkkjYKjCLtJaNCcYDrwLTFzj6R-ZOWXJv7KOwWzTsb138S33tPfEYh2S6_8Fjc0Amhw2LdwK0-RSvWOF7zMtQC_zr-JR52zeDRgCwGl2rqYGWA==][1]

  • National Institutes of Health (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgLngrC2q9K2zoJKwJTDtoaG_eciesqKLHBHlLw3ZfE226zczZW9cRbp2BhvEGW7vEBljkPyOzaDkiBsRPX8on-Dzho3ReQVFtREZMjmnL6U0YfSQdb5EsrvZJq9WGinyOSciWYhv-PfH0w2o=][3]

  • ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR_e9VFoRFMjJx_TZz3OzY4cO-JLNU2GaGr2-guTK82U2fadb7OygDUaEhrP1mg1lsCFuePVGhxVGE7Jet075jGslKnolDo4hm3_kbrVzX3N1oF-MYy52LYwn1Kkkli-wN2kTjBETaorUSQqKaF8Qo][2]

  • ResearchGate. Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeVWJKDhipjYUj39aL-9VBVoWgzuxSwLXoIjM7zCNiE3Qgk7t7Il-RLK4VnVF_d6MQyN-1QqO8bbVm4crMnw_leP3vv1VUXgYVIO4e1D0dFfZV08bGD5zi4Y_qHUdfLV90YtA16dtYHSkJzuhP-SOb2q-uX6jn8sW9gy94jOa-Jji7myCJblFO-eoleP16P2y82oySgzqePh4mXesGK5ucN1gYFP-5LEzGozTAlpHOgq1eHxiqaj4qGL2PWQYw0Qsd19k=][4]

Sources

Validation

A Comparative Analysis of the Cytotoxic Potential of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

Introduction: The Rationale for Investigating a Novel Thiourea-Containing Cyclopropanecarboxamide In the landscape of anticancer drug discovery, the strategic combination of pharmacophores into a single molecular entity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating a Novel Thiourea-Containing Cyclopropanecarboxamide

In the landscape of anticancer drug discovery, the strategic combination of pharmacophores into a single molecular entity is a promising approach to developing novel therapeutics with enhanced efficacy and selectivity.[1][2] The molecule N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide represents a thoughtful hybridization of two such moieties: the cyclopropanecarboxamide and the phenylthiourea core.

The cyclopropane ring, a strained three-membered carbocycle, is a constituent of numerous bioactive compounds, and its derivatives have been explored for their potential as antitumor agents.[3][4] Concurrently, the thiourea scaffold is a key structural feature in several established anticancer drugs, including sorafenib and tenovin.[1][5] Thiourea derivatives are known to exhibit a broad range of anticancer activities, often by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine kinases and topoisomerases.[6][7]

This guide provides a comparative framework for evaluating the in vitro cytotoxicity of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide against a panel of human cancer cell lines. We will benchmark its performance against established chemotherapeutic agents and provide a detailed, field-proven protocol for conducting the cytotoxicity assessment.

Selection of Reference Compounds: Establishing a Benchmark for Cytotoxic Potency

To contextualize the cytotoxic potential of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide, a panel of well-characterized reference drugs is essential. The chosen compounds represent different mechanisms of action and are commonly employed as positive controls in cytotoxicity studies.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It is a widely used chemotherapeutic agent with broad-spectrum activity against various cancers.

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to the inhibition of DNA synthesis and repair, ultimately inducing apoptosis. It is a first-line treatment for several solid tumors.

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, a critical enzyme in the synthesis of pyrimidine nucleotides, thereby disrupting DNA synthesis. It is frequently used in the treatment of colorectal and other solid tumors.[5]

Experimental Design: A Validated Protocol for Assessing In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely accepted colorimetric method for evaluating cell viability and cytotoxicity.[8][9][10][11] The assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Experimental Workflow Diagram

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition and Analysis A 1. Cell Line Selection (e.g., MCF-7, A549, HCT116) B 2. Cell Culture and Maintenance A->B C 3. Cell Seeding in 96-well Plates B->C E 5. Treatment of Cells for 48-72h C->E D 4. Serial Dilution of Test and Reference Compounds D->E F 6. Addition of MTT Reagent E->F G 7. Incubation (2-4h) F->G H 8. Solubilization of Formazan Crystals G->H I 9. Absorbance Measurement (570 nm) H->I J 10. Calculation of Cell Viability (%) I->J K 11. Determination of IC50 Values J->K

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Detailed Step-by-Step Protocol: MTT Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide and the reference drugs (Doxorubicin, Cisplatin, 5-FU) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the 96-well plates and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[10]

    • Incubate the plates for an additional 2 to 4 hours at 37°C.[9][13]

    • Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration on a logarithmic scale.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Comparative Cytotoxicity Data (Hypothetical)

The following table presents hypothetical IC50 values for N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide and the reference drugs against three human cancer cell lines. This data is for illustrative purposes and would be populated with experimental results.

CompoundIC50 (µM) on MCF-7 (Breast Cancer)IC50 (µM) on A549 (Lung Cancer)IC50 (µM) on HCT116 (Colon Cancer)
N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide Experimental ValueExperimental ValueExperimental Value
Doxorubicin0.5 - 1.50.1 - 1.00.2 - 1.2
Cisplatin5 - 152 - 103 - 12
5-Fluorouracil10 - 305 - 205 - 15

Potential Mechanism of Action: A Look into Cellular Pathways

The cytotoxic effects of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide are likely attributable to the combined functionalities of its constituent pharmacophores. The thiourea moiety, in particular, suggests several potential mechanisms of action. Thiourea-containing compounds have been reported to inhibit a variety of cellular targets crucial for cancer cell survival and proliferation.[7]

G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects cluster_2 Cellular Outcome A N-[4-(aminocarbonothioyl)phenyl] cyclopropanecarboxamide B Protein Tyrosine Kinases A->B Inhibition C Topoisomerases A->C Inhibition D Sirtuins A->D Inhibition E Inhibition of Signal Transduction Pathways B->E F Disruption of DNA Replication and Repair C->F G Alteration of Gene Expression D->G H Apoptosis E->H F->H G->H

Caption: Potential mechanisms of action for thiourea-containing compounds.

Further mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and specific enzyme inhibition assays, would be necessary to elucidate the precise molecular targets of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of the cytotoxic potential of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide. By employing a standardized and robust MTT assay and benchmarking against established chemotherapeutic agents, researchers can obtain reliable and reproducible data to inform the potential of this novel compound as an anticancer agent. The promising structural attributes of this molecule, combining the cyclopropanecarboxamide and phenylthiourea scaffolds, warrant a thorough investigation into its cytotoxic and mechanistic properties. Future studies should focus on expanding the panel of cancer cell lines, conducting in vivo efficacy studies in animal models, and elucidating the specific molecular targets to fully characterize its therapeutic potential.

References

  • MTT (Assay protocol).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
  • MTT assay protocol | Abcam.
  • Recent Developments on Thiourea Based Anticancer Chemotherapeutics | Request PDF.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Recent Developments on Thiourea Based Anticancer Chemotherapeutics - PubMed.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY.
  • Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-phenylcyclopropanecarboxamide.
  • ISO 10993-5 Cytotoxicity Test - in vitro - RISE.

Sources

Comparative

cross-reactivity profiling of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

Cross-Reactivity Profiling of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide: A Comparative Guide to Off-Target Screening Platforms As drug development professionals push the boundaries of chemical space, the in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide: A Comparative Guide to Off-Target Screening Platforms

As drug development professionals push the boundaries of chemical space, the incorporation of unique bioisosteres has become a standard strategy to optimize pharmacokinetic and pharmacodynamic properties. The compound N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide (CAS 923693-82-7)[1] represents a fascinating structural paradigm: it utilizes a thioamide (aminocarbonothioyl) group as an isostere for a traditional amide. While thioamides offer enhanced lipophilicity, proteolytic resistance, and unique hydrogen-bonding capabilities[2], they also introduce complex cross-reactivity liabilities.

As a Senior Application Scientist, I have evaluated countless thioamide-containing hits. The sulfur atom's larger van der Waals radius and polarizability can drive unanticipated polypharmacology, while its susceptibility to metabolic oxidation poses significant toxicity risks[3]. This guide objectively compares the cross-reactivity profile of this compound (hereafter referred to as N4-ACP ) against alternative structural analogs and outlines the most robust profiling platforms required to de-risk such molecules.

Mechanistic Rationale: The Causality of Thioamide Cross-Reactivity

Before selecting a profiling platform, we must understand why N4-ACP is prone to specific off-target effects. The cross-reactivity of thioamides is driven by two primary mechanisms:

  • Metabolic S-Oxidation and Covalent Binding: Unlike amides, thioamides are highly susceptible to oxidation by Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs). This biotransformation generates reactive thioamide S-oxides[4]. These electrophilic intermediates can covalently bind to nucleophilic residues on hepatic proteins, leading to time-dependent inhibition (TDI) of CYPs and idiosyncratic hepatotoxicity[5].

  • Kinase Hinge-Region Promiscuity: The thioamide sulfur can act as a potent chalcogen-bond donor or metal chelator. In the context of the kinome, this allows the compound to interact with the ATP-binding pocket of unintended kinases, bypassing the strict geometric constraints usually imposed by standard amide hydrogen bonds.

G N4ACP N4-ACP (Thioamide) Enzymes CYP450 / FMO Oxidation N4ACP->Enzymes Metabolic Activation SOxide Thioamide S-oxide (Reactive Intermediate) Enzymes->SOxide S-Oxidation Adducts Covalent Protein Adducts SOxide->Adducts Nucleophilic Attack Metabolite Desulfuration (Amide/Nitrile) SOxide->Metabolite Further Oxidation Toxicity Hepatotoxicity / Cross-Reactivity Adducts->Toxicity Cellular Stress

Fig 1: CYP450/FMO-mediated S-oxidation pathway of thioamides leading to cross-reactivity.

Comparative Profiling Data: N4-ACP vs. Alternatives

To quantify the cross-reactivity of N4-ACP, we must compare it against a structurally matched cyano-isostere (where the thioamide is replaced by a nitrile group) and standard reference compounds.

To express kinome-wide selectivity objectively, we utilize the Gini coefficient . Originally an economic metric, the [6]. A Gini value of 0 indicates a completely non-selective compound (pan-inhibitor), while a value approaching 1 indicates exquisite selectivity[7].

Table 1: Quantitative Cross-Reactivity Comparison

CompoundKinase Selectivity (Gini)Hit Rate ( S10μM​ )CYP3A4 IC50​ ( μ M)CYP2D6 IC50​ ( μ M)
N4-ACP (Thioamide) 0.65 (Moderate)0.122.4 (High Risk)8.1 (Mod Risk)
Cyano-Isostere 0.82 (High)0.04>50 (Safe)>50 (Safe)
Staurosporine (Ref)0.15 (Pan-Kinase)0.78N/AN/A
Ketoconazole (Ref)N/AN/A0.03 (Potent)>50

Data Synthesis: The thioamide group in N4-ACP significantly increases kinome promiscuity (lower Gini coefficient) and introduces severe CYP3A4 inhibition liabilities compared to the cyano-isostere. This necessitates highly specific experimental workflows to accurately map these off-target effects.

Experimental Workflows & Self-Validating Protocols

To generate the data above, standard biochemical assays are insufficient. Thioamides introduce optical and chemical artifacts that must be engineered out of the assay design.

Protocol A: Kinome-Wide Selectivity Profiling (Active-Site Competition)

The Causality: Why use competitive binding over traditional enzymatic activity assays? Thioamides can act as weak metal chelators. In traditional radiometric or ATP-consumption assays, N4-ACP might artificially inhibit the kinase by sequestering the essential Mg2+ cofactor rather than binding the active site. We utilize a thermodynamic, active-site directed competition binding assay (such as the [8]) that is independent of ATP concentration and immune to metal-chelation artifacts.

Step-by-Step Methodology:

  • Preparation: Immobilize an active-site directed bait ligand onto a solid support matrix.

  • Lysate Incubation: Express human kinases in host cells, tagged with a DNA barcode. Lyse the cells and incubate the DNA-tagged kinase with the immobilized bait ligand to form a complex.

  • Competition: Add N4-ACP at a screening concentration of 10 μ M. If N4-ACP binds the kinase active site, it will thermodynamically displace the kinase from the immobilized bait.

  • Wash & Elution: Wash the matrix to remove unbound proteins. Elute the remaining bound kinases.

  • Quantification: Quantify the eluted DNA-tagged kinases using highly sensitive quantitative PCR (qPCR).

Self-Validating System: Each 384-well plate must contain intrinsic quality controls: a DMSO vehicle (0% displacement) and a pan-kinase reference like Staurosporine (100% displacement). The assay achieves self-validation only when the calculated Z'-factor for the plate exceeds 0.6, ensuring the signal window is robust enough to detect weak off-target binding.

G Kinase DNA-Tagged Kinase Complex Kinase-Ligand Complex Kinase->Complex Ligand Immobilized Bait Ligand Ligand->Complex TestCmpd N4-ACP (Competitor) Complex->TestCmpd Incubation Wash Wash Step (Remove Unbound) TestCmpd->Wash Competition qPCR qPCR Readout (Quantify Binding) Wash->qPCR Elution

Fig 2: Competitive binding workflow for kinome-wide selectivity profiling.

Protocol B: CYP450 Time-Dependent Inhibition (Luminescent Assay)

The Causality: Why use luminescence over fluorescence? Thioamide-containing aromatics often exhibit red-shifted π→π∗ absorptions[9], which can quench or interfere with standard fluorogenic CYP substrates (e.g., MFC). By utilizing a proluciferin substrate, we decouple the enzymatic cleavage event from the photon emission step, eliminating compound-mediated optical interference. Furthermore, because thioamides form reactive S-oxides[3], we must test for Time-Dependent Inhibition (TDI) by pre-incubating the compound with the enzyme.

Step-by-Step Methodology:

  • Pre-Incubation: Incubate recombinant CYP3A4 with N4-ACP (serial dilutions from 50 μ M to 1 nM) in the presence of an NADPH regenerating system for 0 minutes (reversible inhibition) and 30 minutes (TDI assessment) at 37°C.

  • Substrate Addition: Add the isoform-specific proluciferin substrate (e.g., Luciferin-IPA for CYP3A4) and incubate for an additional 10 minutes.

  • Detection: Add the Luciferin Detection Reagent (containing esterases and luciferase) to halt CYP activity and initiate the luminescent glow cascade.

  • Readout: Measure luminescence on a microplate reader. Calculate the IC50​ shift between the 0-minute and 30-minute pre-incubation arms.

Self-Validating System: The assay is self-validating through the inclusion of a TDI shift control. Ketoconazole is used as a reversible competitive inhibitor (no IC50​ shift upon pre-incubation), while Mifepristone is used as a mechanism-based TDI control. An assay is only deemed valid if the Mifepristone IC50​ shifts leftward by 3-fold, proving the system's metabolic competence to detect reactive intermediates.

References

  • Graczyk, P. P. (2007). "Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases". Journal of Medicinal Chemistry.[Link]

  • Eurofins Discovery. "KINOMEscan Technology". Eurofins Scientific.[Link]

  • Zhang, Y., et al. (2024). "Unlocking the potential of the thioamide group in drug design and development". Expert Opinion on Drug Discovery / PMC.[Link]

  • Ramaiah, S. K., et al. (2008). "Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes". Chemical Research in Toxicology / PMC.[Link]

  • Ruse, M. J., & Waring, R. H. (1991). "The effect of methimazole on thioamide bioactivation and toxicity". Toxicology Letters / PubMed.[Link]

Sources

Validation

Benchmark Testing N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide Against Cyclopropanecarboxamide Analogs

Executive Summary The cyclopropanecarboxamide scaffold is a privileged structural motif in medicinal chemistry, most notably recognized in the development of potent kinase inhibitors such as the ULK1/2 inhibitor SBI-0206...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropanecarboxamide scaffold is a privileged structural motif in medicinal chemistry, most notably recognized in the development of potent kinase inhibitors such as the ULK1/2 inhibitor SBI-0206965. When optimizing these scaffolds for target engagement, the substitution of standard amide or nitrile groups with bioisosteres can profoundly alter binding kinetics and metabolic stability.

This guide provides an in-depth benchmark comparison of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide (hereafter referred to as ACPC ) against its direct amide, nitrile, and established reference analogs. ACPC features an aminocarbonothioyl (thiocarboxamide) moiety—a bioisosteric replacement for a standard carboxamide. By evaluating these compounds through a rigorous pipeline of Thermal Shift Assays (TSA), ADP-Glo kinase assays, and Human Liver Microsome (HLM) stability tests, we objectively define the pharmacological trade-offs of utilizing thioamide bioisosterism in kinase inhibitor design.

Structural Rationale & Causality (E-E-A-T)

The Physics of Thioamide Bioisosterism

The decision to benchmark a thiocarboxamide against standard amides is rooted in the distinct physicochemical properties of the sulfur atom. According to recent comprehensive reviews on thioamide bioisosterism in drug design (), replacing a carbonyl oxygen (C=O) with a thiocarbonyl sulfur (C=S) increases the bond length from 1.23 Å to 1.71 Å and expands the van der Waals radius (1.85 Å for S vs. 1.40 Å for O).

Causality in Binding: This structural expansion restricts the rotational freedom of the bond, locking the molecule into a preferred conformation that can reduce the entropic penalty upon binding. Furthermore, the NH proton of a thioamide is more acidic than that of a standard amide, making it a significantly stronger hydrogen bond donor. In the context of kinase inhibition, this enhanced donor capacity often translates to a prolonged residence time at the kinase hinge region.

The Metabolic Trade-off: While target affinity may increase, thioamides introduce a metabolic liability. Sulfur is highly susceptible to oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance or the formation of reactive sulfine intermediates. Therefore, any benchmark evaluating enhanced binding must be strictly paired with metabolic stability profiling.

Experimental Workflows & Methodologies

To ensure a self-validating system, every assay described below incorporates internal controls that verify the integrity of the specific run before data extraction.

Protocol 1: Target Binding Affinity via Thermal Shift Assay (TSA)

The TSA measures direct target engagement by monitoring the thermal stabilization ( ΔTm​ ) of the protein upon ligand binding.

  • Self-Validating Control: A DMSO-only vehicle control is run to establish the baseline melting temperature ( Tm​ ) of the apo-protein. A known reference inhibitor (SBI-0206965) is used as a positive control; if the reference fails to shift the Tm​ by the expected >8.0 °C, the plate is invalidated.

  • Step-by-Step Methodology:

    • Dilute recombinant ULK1 kinase domain to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Add SYPRO Orange dye to a final concentration of 5X.

    • Dispense 19 µL of the protein-dye mixture into a 384-well PCR plate.

    • Pin-transfer 1 µL of compound (final concentration 10 µM; 1% DMSO) into the wells.

    • Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

    • Run the thermal melt in a qPCR machine, ramping from 25 °C to 95 °C at a rate of 0.05 °C/s, reading fluorescence (Ex/Em = 490/530 nm) continuously.

    • Calculate the Tm​ using the first derivative of the Boltzmann sigmoidal fit.

Protocol 2: In Vitro Kinase Activity (ADP-Glo Assay)

To translate binding into functional inhibition, we utilize the ADP-Glo assay, which measures the generation of ADP during the kinase reaction.

  • Self-Validating Control: An ATP titration curve is performed to ensure the assay is run at the apparent Km​ for ATP, ensuring Michaelis-Menten kinetics. Staurosporine is included as a universal kinase inhibitor control to validate assay dynamic range.

  • Step-by-Step Methodology:

    • Prepare a kinase reaction mix containing 10 nM ULK1 and 0.2 mg/mL Myelin Basic Protein (MBP) substrate in kinase buffer.

    • Incubate 5 µL of the kinase mix with 100 nL of serially diluted compounds (10-point dose-response) for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of 20 µM ATP (final ATP = 10 µM) and incubate for 60 minutes.

    • Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a multi-mode microplate reader. Calculate IC 50​ using a 4-parameter logistic regression.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compounds.

  • Self-Validating Control: Verapamil (high clearance) and Warfarin (low clearance) are run in parallel. A minus-NADPH control is used to differentiate CYP-mediated metabolism from chemical instability.

  • Step-by-Step Methodology:

    • Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

    • Spike in the test compound to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate t1/2​ .

Benchmark Data Presentation

The table below summarizes the quantitative benchmarking of ACPC against its structural analogs and the standard reference ULK1 inhibitor, SBI-0206965 ().

Compound / AnalogR-Group SubstitutionTSA ΔTm​ (°C)ULK1 IC 50​ (nM)HLM t1/2​ (min)
ACPC (Test) Thiocarboxamide (-C(=S)NH 2​ )8.9 ± 0.245 ± 418 ± 2
Amide Analog Carboxamide (-C(=O)NH 2​ )7.2 ± 0.1110 ± 1245 ± 3
Nitrile Analog Cyano (-C≡N)2.1 ± 0.3>1000>60
SBI-0206965 Reference Scaffold8.3 ± 0.2108 ± 935 ± 4

Data Analysis: The thiocarboxamide moiety in ACPC yields a superior thermal shift (+8.9 °C) and a highly potent IC 50​ (45 nM) compared to the standard amide analog. This confirms the hypothesis that the enhanced hydrogen bond donor capacity of the thioamide NH strengthens hinge-binding. However, the HLM data reveals the expected metabolic liability: ACPC has a significantly shorter half-life (18 min) due to rapid sulfur oxidation, compared to the stable amide analog (45 min).

Visualizations

Workflow A Compound Library (ACPC & Analogs) B Thermal Shift Assay (TSA) Target Engagement A->B Primary Screen C ADP-Glo Kinase Assay Functional IC50 B->C Active Hits (u0394Tm > 2u00B0C) D HLM Stability Assay Metabolic Clearance C->D Potent Hits (IC50 < 1 u03BCM) E Hit Selection & Lead Optimization D->E Stable Hits (t1/2 > 30 min)

Figure 1: Step-by-step benchmark screening workflow for cyclopropanecarboxamide analogs.

Pathway Nutrient Nutrient Starvation AMPK AMPK (Energy Sensor) Nutrient->AMPK Activates mTOR mTORC1 (Growth Sensor) Nutrient->mTOR Inhibits ULK1 ULK1 Kinase (Autophagy Initiator) AMPK->ULK1 Phosphorylates (Activates) mTOR->ULK1 Phosphorylates (Inhibits) Beclin1 Beclin1 / VPS34 Complex ULK1->Beclin1 Phosphorylates Autophagy Autophagosome Formation Beclin1->Autophagy Initiates Inhibitor ACPC / SBI-0206965 (Cyclopropanecarboxamides) Inhibitor->ULK1 Competitive Inhibition at Hinge Region

Figure 2: ULK1-mediated autophagy signaling pathway and the mechanism of cyclopropanecarboxamide inhibition.

References

  • Huang G, Cierpicki T, Grembecka J. "Unlocking the potential of the thioamide group in drug design and development." Future Medicinal Chemistry, 2025 Jan;17(1):1-3.[Link]

  • Egan DF, Chun MG, Vamos M, et al. "Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates." Molecular Cell, 2015 Jul 16;59(2):285-97.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

This guide provides essential safety and logistical information for the proper disposal of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide, a compound of interest in contemporary research and drug development. As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide, a compound of interest in contemporary research and drug development. As a trusted partner in your scientific endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information necessary for safe laboratory operations. The following procedures have been synthesized from authoritative sources and best practices in chemical hygiene to ensure the protection of personnel and the environment.

Hazard Assessment: Understanding the Risks

GHS Hazard Classifications for N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide: [1]

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation2WarningH315: Causes skin irritation.
Eye Irritation2AWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3WarningH336: May cause drowsiness or dizziness.

The thiourea functional group is of particular concern. Thiourea and its derivatives are recognized as hazardous materials with multiple health and environmental risks.[2] They are often classified as acutely toxic, suspected carcinogens, and suspected reproductive toxins.[2][3] Furthermore, they can be toxic to aquatic life with long-lasting effects.[2][3] The cyclopropanecarboxamide portion of the molecule is considered harmful if swallowed and causes serious eye irritation.[4][5]

Given this information, all waste containing N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide must be treated as hazardous waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the compound's acute toxicity and irritant properties, stringent adherence to PPE protocols is mandatory when handling waste.

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile) at all times.[4]

  • Eye Protection: Tightly fitting safety goggles with side-shields are essential to prevent eye contact.[4]

  • Skin and Body Protection: A lab coat or other suitable protective clothing must be worn.[6] Ensure that skin is not exposed.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[6]

Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[7]

  • Designate a Waste Container: Use a clearly labeled, leak-proof container specifically for N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide waste.[2] The container should be made of a material compatible with the chemical.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide," and appropriate hazard pictograms (e.g., health hazard, irritant).[2][8]

  • Solid Waste Collection:

    • Place any disposable lab supplies contaminated with the compound (e.g., gloves, weighing papers, pipette tips, absorbent pads) directly into the designated hazardous waste container.[2]

    • Empty containers of the compound should also be treated as hazardous waste.[2]

  • Liquid Waste Collection:

    • Collect any solutions containing N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide in a separate, labeled, and sealed container.

    • Do not dispose of this chemical down the drain or in regular trash.[2][4] This can lead to significant environmental contamination.[2]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2] This area should be away from incompatible materials.[2]

Spill Management: Preparedness is Key

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately evacuate the area and inform your laboratory supervisor and safety personnel.[2]

  • Secure the Area: Prevent unauthorized personnel from entering the spill zone.

  • Don Appropriate PPE: Before any cleanup, ensure you are wearing the full complement of PPE, including respiratory protection.[2]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[3][6] Use dry clean-up procedures.[6]

    • For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[2]

  • Dispose of Cleanup Materials: Place all contaminated cleanup materials into a sealed, labeled hazardous waste container for disposal.[2]

  • Decontaminate the Area: Once the spill has been cleaned up, decontaminate the area with an appropriate solvent and then wash with soap and water.

Decontamination Procedures

For reusable glassware and equipment, follow this decontamination procedure:

  • Initial Rinse: Rinse the equipment with a suitable solvent to remove the bulk of the chemical residue. Collect this solvent rinse as hazardous waste.

  • Wash: Wash the equipment thoroughly with soap and water.

  • Final Rinse: Rinse with deionized water.

Final Disposal: Ensuring Regulatory Compliance

The final disposal of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide waste must be handled by a licensed environmental waste management company.[2] This is in accordance with the Resource Conservation and Recovery Act (RCRA), which governs "cradle-to-grave" control of chemical waste.[7][9]

The recommended disposal methods for this type of chemical waste are:

  • Incineration: Controlled incineration in a licensed facility is a common and effective method for destroying organic chemical waste.[4]

  • Chemical Destruction Plant: Removal to a licensed chemical destruction plant is another viable option.[4]

Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of hazardous waste and will be able to provide specific guidance and arrange for pickup by a certified vendor.

Workflow for Proper Disposal

The following diagram outlines the decision-making process for the proper disposal of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide waste.

cluster_0 Waste Generation cluster_1 Waste Collection & Storage cluster_2 Final Disposal start Generation of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (gloves, tips, empty containers) is_solid->solid_waste Solid liquid_waste Liquid Waste (solutions, solvent rinses) is_solid->liquid_waste Liquid collect_solid Place in a labeled, sealed hazardous waste container for solids. solid_waste->collect_solid collect_liquid Place in a labeled, sealed hazardous waste container for liquids. liquid_waste->collect_liquid storage Store in designated hazardous waste accumulation area. collect_solid->storage collect_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) for pickup. storage->ehs_contact licensed_disposal Disposal by a licensed hazardous waste management company. ehs_contact->licensed_disposal

Caption: Waste Disposal Workflow for N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Essential Procedures for the Safe Disposal of (But-3-EN-2-YL)thiourea. Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Chemical Safety Data Sheet MSDS / SDS - CYCLOPROPANECARBOXAMIDE. ChemicalBook.
  • Cyclopropanecarboxamide. Apollo Scientific.
  • Thiourea 99+%. Laboratorium Discounter.
  • precautionary statements. Greenbook.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Hazardous Waste. US EPA.
  • SAFETY DATA SHEET - Cyclopropanecarboxylic acid. Fisher Scientific.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA.
  • Thiourea. Santa Cruz Biotechnology.
  • Safety Data Sheet: thiourea. Chemos GmbH&Co.KG.
  • K-BAC 1020 Safety Data Sheet. K-BAC.
  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety.
  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University.
  • SAFETY DATA SHEET - Phenylthiocarbamide. Spectrum Chemical.
  • Section 1 Chemical Product and Company Identification. Rio Grande.
  • SAFETY DATA SHEET - Thiourea. Fisher Scientific.
  • N-(4-carbamothioylphenyl)cyclopropanecarboxamide — Chemical Substance Information. Chemical Substance Information.
  • Ensuring the safe handling of chemicals. World Health Organization (WHO).
  • Cyclopropanecarboxamide. PubChem - NIH.
  • SAFETY DATA SHEET - Cyclopropanecarboxamide. Fisher Scientific.
  • Chemical Storage. University of Wisconsin–Madison Environment, Health & Safety.
  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf.
  • How can I break down 4-aminophenol to something harmless? : r/chemistry. Reddit.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. The compound N-[4-(aminocarbonothio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. The compound N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is a research chemical, and as such, it must be handled with the assumption of potential hazards until comprehensively characterized. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE). Our primary principle is the minimization of exposure through a multi-layered safety approach, where PPE serves as the critical final barrier between you and the chemical.

Hazard Assessment: Understanding the Compound's Profile

  • Aryl Thiourea Moiety: The aminocarbonothioyl group (a thiourea derivative) is a significant structural alert. Thioureas and their derivatives can be toxic if swallowed, may cause skin irritation or allergic reactions, and are suspected of causing damage to fertility or the unborn child.[1][2][3] When heated to decomposition, they can emit toxic fumes, including oxides of sulfur and nitrogen.[1][2]

  • Cyclopropanecarboxamide Moiety: While the cyclopropanecarboxamide group itself is found in many biologically active molecules, some derivatives are classified as harmful if swallowed and can cause serious eye irritation.[4][5][6]

  • Overall Hazard Profile: Based on aggregated data for the specific compound, N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is classified with the following hazards:

    • Acute toxicity (oral, dermal, inhalation)[7]

    • Skin irritation[7]

    • Serious eye irritation[7]

    • Specific target organ toxicity — single exposure[7]

Given these potential hazards, all handling of this compound must adhere to the Occupational Safety and Health Administration (OSHA) standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[8][9]

Task-Specific PPE Protocols

The level of PPE required is dictated by the specific task and the potential for exposure. The following table outlines the recommended PPE for common laboratory procedures involving this compound.

Laboratory Task Potential Exposure Risk Minimum Required PPE Recommended Best Practice
Weighing & Solids Handling Inhalation of fine powder, skin contact.Nitrile Gloves (double-gloving recommended), Flame-Resistant Lab Coat, ANSI Z87.1-compliant Safety Glasses with side shields.Perform in a chemical fume hood or a ventilated balance enclosure. Consider an N95 respirator if a hood is unavailable or if handling large quantities.
Solution Preparation & Transfers Splashes to skin and eyes.Nitrile Gloves, Flame-Resistant Lab Coat, Chemical Splash Goggles.Work within a chemical fume hood. Use a face shield in addition to goggles when handling volumes greater than 1 liter.[10][11]
Reaction Setup & Monitoring Splashes, aerosol generation, unexpected reactions.Nitrile Gloves (double-gloving recommended), Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield.All reaction setups must be contained within a certified chemical fume hood.[12]
Work-up & Purification (e.g., Extraction, Chromatography) Splashes, solvent exposure, skin contact.Chemical-Resistant Gloves (e.g., Nitrile), Flame-Resistant Lab Coat, Chemical Splash Goggles.Conduct all steps in a well-ventilated fume hood. Ensure glove compatibility with all solvents used.

Detailed PPE Selection and Rationale

Simply listing PPE is insufficient; understanding the why behind each choice is crucial for building a culture of safety.

Hand Protection
  • Gloves: Nitrile gloves are the standard for handling most laboratory chemicals. For N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide, double-gloving is strongly recommended. This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while you safely retreat and replace the outer layer. Always inspect gloves for tears or pinholes before use.[13][14]

Body Protection
  • Lab Coat: A flame-resistant (FR) lab coat is mandatory.[10] It should be fully buttoned with sleeves rolled down. The rationale is twofold: it provides a barrier against chemical splashes and offers protection in the unlikely event of a fire. Lab coats should never be worn outside of the laboratory area to prevent the transfer of contaminants.

Eye and Face Protection

The OSHA standard for eye and face protection (29 CFR 1910.133) is the guiding principle.[9]

  • Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for anyone in the laboratory.[11]

  • Chemical Splash Goggles: When there is any risk of a chemical splash, such as when preparing solutions or performing reactions, you must upgrade to chemical splash goggles.[10][11] Goggles provide a full seal around the eyes, protecting from splashes that could come from any direction.

  • Face Shield: A face shield must be worn in addition to safety glasses or goggles whenever there is a significant splash hazard.[10][11] This includes handling corrosive reagents, working with systems under pressure, or pouring large volumes of liquids.[10][11]

Respiratory Protection

The decision to use respiratory protection is based on a risk assessment of potential inhalation hazards.

  • N95 Respirator: When weighing the solid compound outside of a ventilated enclosure, an N95 respirator should be used to prevent inhalation of fine particulates.

  • Air-Purifying Respirator (APR): For large-scale operations or in the event of a spill where vapor or aerosol concentrations could be high, an APR with appropriate chemical cartridges may be necessary. All use of respirators must comply with the OSHA Respiratory Protection Standard (29 CFR 1910.134), which requires a formal respiratory protection program, including medical evaluation and fit testing.[15]

Operational Plan: Donning, Doffing, and Disposal

The integrity of your PPE is only as good as your procedure for using it. Cross-contamination during the removal (doffing) of PPE is a common and preventable source of exposure.

PPE Donning & Doffing Workflow

G cluster_donning Donning (Putting On) cluster_doffing Doffing (Removing) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Inner Pair) Don2->Don3 Don4 4. Gloves (Outer Pair) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield / Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves (Clean) Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5 G Start Waste Generated (PPE, contaminated materials) Decision1 Is material contaminated with N-[...]-carboxamide? Start->Decision1 Bin1 Dispose in Regular Trash Decision1->Bin1 No Bin2 Place in designated, labeled Hazardous Waste Container Decision1->Bin2 Yes Action1 Keep container closed except when adding waste Bin2->Action1 Action2 Store in Satellite Accumulation Area Action1->Action2 Action3 Arrange for EHS pickup Action2->Action3

Caption: Decision tree for proper segregation and disposal of waste.

By adhering to these rigorous PPE protocols, operational plans, and disposal procedures, you ensure not only your own safety but also that of your colleagues and the environment. This commitment to safety is the foundation upon which great science is built.

References

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Effective Chemical Waste Disposal Strategies. Environmental Marketing Services. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (NCBI). [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - September 2010 Edition. J. J. Keller. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs. [Link]

  • NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Laboratories - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Thiourea SDS. Hill Brothers Chemical Company. [Link]

  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention (CDC). [Link]

  • Cyclopropanecarboxamide | C4H7NO. PubChem - National Institutes of Health (NIH). [Link]

  • Safety handling measures and risk assessment of thiourea. Sinhon Chemical. [Link]

  • N-(4-carbamothioylphenyl)cyclopropanecarboxamide — Chemical Substance Information. NextSDS. [Link]

  • HAZARD SUMMARY - Thiourea. NJ.gov. [Link]

  • Safety Data Sheet Thiourea. Redox. [Link]

  • N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide — Chemical Substance Information. NextSDS. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information (NCBI). [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • SAFETY DATA SHEET - MCPA Amine 4. Greenbook. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]

  • List of fentanyl analogues. Wikipedia. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.